Product packaging for CID 66647803(Cat. No.:CAS No. 55721-31-8)

CID 66647803

Cat. No.: B1194706
CAS No.: 55721-31-8
M. Wt: 774.0 g/mol
InChI Key: PNDPFHFAPNOECJ-UZHRAPRISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Early Research Significance

Salinomycin (B1681400) was first isolated in 1974 by researchers in Tokyo, Japan, from the culture broth of the bacterium Streptomyces albus. toku-e.comencyclopedia.pub The discovery was a result of screening efforts for new agents to combat coccidiosis, a parasitic disease in poultry caused by protozoa of the genus Eimeria. nih.gov

Early research confirmed its high efficacy against these parasites. nih.gov Consequently, Salinomycin Sodium was developed and became widely used in the poultry industry as a feed additive to prevent coccidiosis and to improve feed efficiency in broiler chickens and other livestock. rsc.orgnih.gov Its initial significance was, therefore, firmly rooted in animal health, where it provided an effective tool for controlling parasitic infections and enhancing agricultural productivity. fermentek.com This early application also drove research into its antibacterial properties, particularly against Gram-positive bacteria. mdpi.com

Polyether Ionophore Classification and Research Relevance

Salinomycin Sodium is classified as a monocarboxylic polyether ionophore. frontiersin.orgresearchgate.net This class of compounds is characterized by a unique chemical structure that allows them to form lipid-soluble complexes with metal cations and transport them across biological membranes. fermentek.com The research relevance of polyether ionophores stems from this distinct ability to disrupt the natural electrochemical gradients that are essential for cellular function. toku-e.com

Salinomycin specifically functions as an ionophore with a high affinity for potassium ions (K⁺), facilitating an exchange of K⁺ for a proton (H⁺) across membranes. nih.gov This action disrupts the ion balance, leading to a cascade of secondary effects, including mitochondrial dysfunction and the induction of programmed cell death (apoptosis). researchgate.netnih.gov This mechanism is the basis for its potent activity against susceptible microbes and parasites. fermentek.com The study of Salinomycin and other polyether ionophores has provided critical insights into the fundamental processes of membrane transport and the physiological impact of ion gradient disruption. mdpi.com

Scope of Academic Inquiry into Salinomycin Sodium's Biological Activities

In recent years, academic inquiry has moved far beyond Salinomycin Sodium's veterinary applications. A pivotal moment in its research trajectory occurred in 2009 when a study revealed its remarkable ability to selectively kill breast cancer stem cells (CSCs). wikipedia.orgsalinomycin.pl CSCs are a subpopulation of tumor cells believed to be responsible for cancer initiation, metastasis, and resistance to therapy. frontiersin.org This discovery ignited a surge of research into its potential as an anticancer agent.

Subsequent studies have demonstrated that Salinomycin is effective against CSCs and drug-resistant cells in various other human cancers, including prostate, lung, and colorectal cancer, as well as leukemia. rsc.org The mechanisms underlying its anticancer effects are a major focus of current research and include the induction of apoptosis, inhibition of key signaling pathways like Wnt/β-catenin, and interference with ABC transporters responsible for multidrug resistance. rsc.orgmdpi.compnas.org Beyond oncology, its antibacterial activity against problematic strains like methicillin-resistant Staphylococcus aureus, its immunomodulatory effects, and its potential as an anti-inflammatory and anti-scarring agent are also under active investigation. researchgate.netwikipedia.orgnih.gov This broad spectrum of biological activities ensures that Salinomycin Sodium remains a molecule of high interest for continued academic and therapeutic exploration. researchgate.net

Interactive Data Table: Chemical and Physical Properties of Salinomycin Sodium

PropertyValue
Chemical Formula C42H69NaO11
Molar Mass 772.98 g/mol
Appearance White to light yellow-white crystalline powder. famic.go.jp
Solubility Practically insoluble in water; freely soluble in acetone, chloroform (B151607), and methanol. famic.go.jp
Stability Stable in neutral or alkaline solutions; unstable in acidic conditions. famic.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H70NaO11 B1194706 CID 66647803 CAS No. 55721-31-8

Properties

CAS No.

55721-31-8

Molecular Formula

C42H70NaO11

Molecular Weight

774.0 g/mol

IUPAC Name

sodium (2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

InChI

InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-;/m0./s1

InChI Key

PNDPFHFAPNOECJ-UZHRAPRISA-N

Isomeric SMILES

CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O.[Na+]

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O.[Na+]

Related CAS

53003-10-4 (Parent)

Origin of Product

United States

Elucidation of Molecular and Cellular Mechanisms of Action of Salinomycin Sodium

Ionophoric Activity and Perturbation of Cation Homeostasis

The primary and most well-characterized mechanism of Salinomycin (B1681400) Sodium is its function as an ionophore, a lipid-soluble molecule that facilitates the transport of ions across biological membranes. fermentek.comnih.gov This activity profoundly disrupts the delicate balance of intracellular cation concentrations, leading to a cascade of cellular events.

Modulation of Intracellular Cation Concentrations (e.g., K+, Na+, Ca2+, Mg2+)

Salinomycin Sodium exhibits a strong affinity for monovalent cations, particularly potassium (K+). fermentek.comicm.edu.pl It acts as a mobile ion carrier, binding to K+ ions and facilitating their transport across cellular and organellar membranes, effectively dissipating the natural K+ gradient. nih.govicm.edu.pl This process often occurs as an electroneutral exchange for protons (H+), leading to a K+/H+ antiport activity. icm.edu.plnih.gov

The disruption of potassium homeostasis is intrinsically linked to the transport of other cations. Salinomycin also mediates the transport of sodium (Na+) ions into the cell, which can lead to an increase in intracellular Na+ concentration. nih.govresearchgate.net This influx of Na+ can cause osmotic stress and cell swelling. researchgate.net

CationEffect of Salinomycin SodiumPrimary MechanismReference(s)
Potassium (K+) Efflux from the cell, dissipation of gradientForms a complex with K+ and transports it across membranes, often in exchange for H+. nih.govicm.edu.plnih.gov
Sodium (Na+) Influx into the cellFacilitates transport across the plasma membrane. nih.govresearchgate.net
Calcium (Ca2+) Increase in cytosolic concentrationIndirectly affected by the disruption of other ion gradients and directly through release from intracellular stores like the ER. glpbio.comacs.org
Magnesium (Mg2+) Altered homeostasisDisruption of the overall electrochemical balance. toku-e.com

Impact on Mitochondrial Membrane Potential and Bioenergetics

The mitochondrion, with its crucial role in cellular energy production, is a primary target of Salinomycin Sodium's ionophoric activity. The inner mitochondrial membrane maintains a significant electrochemical gradient, known as the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis.

By acting as a K+/H+ exchanger across the inner mitochondrial membrane, Salinomycin disrupts this delicate balance. nih.gov This leads to a decrease in the mitochondrial membrane potential. salinomycin.plresearchgate.netmdpi.com Studies have shown that Salinomycin treatment can significantly reduce ΔΨm in various cell types. salinomycin.plmdpi.com This dissipation of the membrane potential impairs the function of the electron transport chain, specifically inhibiting the activities of complex I and complex II. salinomycin.pl Consequently, mitochondrial respiration and ATP production are significantly reduced. salinomycin.plresearchgate.net This bioenergetic crisis can trigger further cellular stress responses.

Endoplasmic Reticulum (ER) Stress Induction and ER Calcium Release

The endoplasmic reticulum (ER) is a major intracellular calcium storage organelle. Research has demonstrated that Salinomycin rapidly localizes to the ER. acs.org Its ionophoric activity within the ER membrane leads to the release of Ca2+ from this organelle into the cytosol. acs.orgencyclopedia.pub This depletion of ER calcium stores disrupts protein folding and processing, leading to a condition known as ER stress. acs.orgnih.gov

The induction of ER stress activates the unfolded protein response (UPR), a cellular signaling pathway designed to restore ER homeostasis. acs.org Key markers of ER stress, such as the upregulation of Binding Immunoglobulin Protein (BiP), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP), are observed following Salinomycin treatment. nih.gov The sustained increase in cytosolic Ca2+ and prolonged ER stress can ultimately lead to the activation of apoptotic pathways. nih.gov Some studies suggest that Salinomycin's effect on ER calcium may be linked to the upregulation of ATPase Sarcoplasmic/Endoplasmic Reticulum Ca2+ Transporting 3 (ATP2A3). nih.govresearchgate.net

Influence on Key Intracellular Signaling Pathways

Beyond its direct effects on ion homeostasis, Salinomycin Sodium significantly modulates critical intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and differentiation.

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a pivotal role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. Salinomycin has been identified as a potent inhibitor of the Wnt/β-catenin signaling cascade. medchemexpress.compnas.orgchemondis.com

The activation of the canonical Wnt pathway is initiated by the binding of Wnt ligands to the Frizzled (Fzd) receptor and the Low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor. pnas.org This binding event triggers the phosphorylation of LRP6, a critical step for signal transduction. pnas.orgresearchgate.net

Salinomycin exerts its inhibitory effect at this proximal stage of the Wnt pathway. pnas.org It has been shown to block the Wnt-induced phosphorylation of LRP6. medchemexpress.compnas.orgresearchgate.netnih.gov Furthermore, Salinomycin promotes the degradation of the LRP6 protein itself. medchemexpress.compnas.orgnih.gov By preventing the phosphorylation and inducing the degradation of this essential co-receptor, Salinomycin effectively shuts down the downstream signaling cascade, leading to a decrease in the expression of Wnt target genes. pnas.orgresearchgate.net This mechanism underscores Salinomycin's ability to interfere with fundamental cellular processes.

Pathway ComponentEffect of Salinomycin SodiumMechanismReference(s)
Wnt/β-catenin Signaling InhibitionBlocks signal transduction at the receptor level. medchemexpress.compnas.orgchemondis.com
LRP6 Co-receptor Inhibition of phosphorylation and induction of degradationPrevents the formation of the active signaling complex. medchemexpress.compnas.orgresearchgate.netnih.gov

Notch Signaling Pathway Interactions

Salinomycin has been shown to interfere with the Notch signaling pathway, a critical regulator of cell differentiation, proliferation, and apoptosis that plays a significant role in the development and progression of certain cancers, such as medulloblastoma. nih.gov Studies have demonstrated that salinomycin treatment can suppress the expression of key components of the Notch signaling pathway. nih.gov

In human medulloblastoma cells, salinomycin has been observed to down-regulate the expression of Hes1, a primary downstream target and key effector of the Notch pathway. nih.gov The inhibition of this pathway by salinomycin is considered a contributing factor to its cytotoxic effects, leading to decreased cell proliferation and the induction of cell death in cancer cells that are dependent on Notch signaling. nih.gov

STAT3 Signaling Pathway Disruption

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another crucial target of salinomycin. In various cancer models, salinomycin has been shown to inhibit STAT3 signaling. For instance, in human gastric cancer cells and colorectal cancer cells, salinomycin treatment leads to a reduction in the phosphorylation of STAT3. rootspress.orgmedchemexpress.comtargetmol.com This inhibition of STAT3 phosphorylation is a key event, as phosphorylated STAT3 (p-STAT3) is the active form that translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. rootspress.org

In colorectal cancer cells, salinomycin has been found to inhibit cancer cell proliferation and STAT3 signaling. medchemexpress.comtargetmol.comchemsrc.com Furthermore, in gastric cancer xenograft models, the inhibition of tumor proliferation by salinomycin was associated with a reduction in p-STAT3 production. rootspress.org

PI3K/Akt/mTOR Pathway Interventions

The PI3K/Akt/mTOR pathway is a central signaling network that governs cell growth, proliferation, and survival, and its dysregulation is common in cancer. researchgate.net Salinomycin has been identified as an inhibitor of this pathway in several cancer types. rowan.eduoncotarget.com

In prostate cancer, salinomycin has been reported to be a dual-acting inhibitor of the androgen receptor (AR) and mTORC1. oncotarget.com Its inhibitory action on the PI3K/Akt/mTORC1 axis involves multiple mechanisms. It can activate AMP-activated protein kinase (AMPK), which in turn can dampen the kinase function of mTOR. oncotarget.com Additionally, salinomycin can inhibit the Akt-mediated inhibitory phosphorylation of TSC2, leading to the inactivation of mTORC1. oncotarget.com

Furthermore, research in human prostate cancer cells has shown that salinomycin-induced apoptosis is linked to the generation of reactive oxygen species (ROS) that mediate the regulation of the PI3K/Akt/mTOR pathway. nih.gov The inhibition of autophagy, a process also regulated by this pathway, was found to enhance salinomycin-induced apoptosis. nih.gov Co-treatment with an AKT inhibitor, AZD5363, and salinomycin has been shown to increase apoptosis in cancer cells. iiarjournals.org

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is another developmental pathway that, when aberrantly activated, contributes to tumorigenesis and the maintenance of cancer stem cells. spandidos-publications.com Salinomycin has demonstrated the ability to inhibit this pathway. rowan.edu

In breast cancer models, particularly in breast cancer stem cell-enriched mammospheres, salinomycin has been shown to inhibit the Hh pathway by downregulating the expression of its critical components, including Patched (PTCH), Smoothened (SMO), Gli1, and Gli2. spandidos-publications.com This inhibition subsequently represses the expression of downstream target genes such as c-myc, Bcl-2, and Snail. spandidos-publications.com Similarly, in human breast cancer MDA-MB-231 cells, salinomycin was found to inhibit the expression of key elements of the Hedgehog pathway, including Shh, Smo, and Gli1. nih.gov

Table 1: Impact of Salinomycin Sodium on Key Signaling Pathway Components

Signaling Pathway Target Protein/Gene Effect of Salinomycin Cancer Model
Notch Hes1 Downregulation Human Medulloblastoma
STAT3 p-STAT3 Inhibition/Reduction Human Gastric & Colorectal Cancer
PI3K/Akt/mTOR mTORC1 Inactivation Prostate Cancer
PI3K/Akt/mTOR p-AKT Dephosphorylation Human Glioma
Hedgehog PTCH, SMO, Gli1, Gli2 Downregulation Breast Cancer Stem Cells
Hedgehog Shh, Smo, Gli1 Inhibition Human Breast Cancer

Induction of Programmed Cell Death Mechanisms

A significant aspect of salinomycin's anticancer activity is its ability to induce programmed cell death, primarily through apoptosis. rootspress.orgwikipedia.org This process is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Apoptosis Induction

Salinomycin has been shown to induce apoptosis in a variety of cancer cell lines. iiarjournals.org This is often characterized by classic apoptotic features such as nuclear fragmentation and an increase in the population of apoptotic cells. spandidos-publications.com The induction of apoptosis by salinomycin appears to be a multifaceted process involving the activation of both intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathway Activation

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stress and leads to mitochondrial dysfunction. nih.gov Salinomycin has been demonstrated to activate this pathway. nih.gov In colorectal cancer stem cells, salinomycin treatment led to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway. spandidos-publications.comspandidos-publications.com This was accompanied by the regulation of the Bcl-2 family of proteins, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. iiarjournals.orgnih.gov The activation of caspase-9, an initiator caspase of the intrinsic pathway, has also been observed following salinomycin treatment. spandidos-publications.comnih.govspandidos-publications.com

The extrinsic, or death receptor, pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. nih.gov Salinomycin has also been implicated in the activation of this pathway. In human uterine leiomyoma cells, salinomycin treatment enhanced the expression of the death receptors DR5 and Fas. nih.gov This was associated with the cleavage and activation of caspase-8, the primary initiator caspase of the extrinsic pathway. nih.gov Similarly, in ovarian cancer stem cells, salinomycin treatment resulted in the upregulation of DR5. nih.gov The activation of both caspase-8 and caspase-9 ultimately converges on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the execution of apoptosis. spandidos-publications.comnih.govspandidos-publications.com

Recent studies have also suggested that in senescent cancer cells, salinomycin can induce a form of cell death called PANoptosis, which involves the concurrent activation of apoptosis, necroptosis, and pyroptosis. pnas.org This is associated with the upregulation of death receptor 5 (DR5). pnas.orgbiorxiv.org

Table 2: Key Proteins Modulated by Salinomycin Sodium in Apoptotic Pathways

Apoptotic Pathway Protein Modulation by Salinomycin Cellular Consequence
Intrinsic (Mitochondrial) Bcl-2 Downregulation Promotes Apoptosis
Intrinsic (Mitochondrial) Bax Upregulation Promotes Apoptosis
Intrinsic (Mitochondrial) Caspase-9 Activation/Cleavage Initiates Intrinsic Apoptosis
Extrinsic (Death Receptor) DR5 Upregulation Sensitizes to Apoptosis
Extrinsic (Death Receptor) Fas Upregulation Sensitizes to Apoptosis
Extrinsic (Death Receptor) Caspase-8 Activation/Cleavage Initiates Extrinsic Apoptosis
Common Execution Caspase-3 Activation/Cleavage Executes Apoptosis

Autophagy Modulation and Autophagic Cell Death

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. Salinomycin Sodium has been shown to modulate autophagy, which can either promote cell survival or lead to cell death depending on the cellular context. nih.govmdpi.com

The role of autophagy in response to Salinomycin Sodium treatment is complex and appears to be cell-type and context-dependent. nih.gov In some instances, autophagy acts as a pro-survival mechanism, protecting cancer cells from the cytotoxic effects of the drug. nih.govspandidos-publications.com For example, in human non-small cell lung cancer (NSCLC) cells, Salinomycin Sodium-induced autophagy was found to be a protective response, and its inhibition enhanced apoptosis. nih.gov Similarly, in prostate and breast cancer cells, inhibition of autophagy potentiated Salinomycin-induced cell death. mdpi.comdiva-portal.org This suggests that in these contexts, combining Salinomycin Sodium with autophagy inhibitors could be a more effective therapeutic strategy. nih.gov

Conversely, under certain conditions, Salinomycin Sodium can induce autophagic cell death. nih.gov This form of cell death is distinct from apoptosis and involves the massive induction of autophagy leading to cellular self-destruction. The dual role of autophagy in being either pro-survival or pro-death highlights the intricate cellular responses to Salinomycin Sodium and underscores the importance of understanding the specific context in which it is applied. spandidos-publications.com

Ferroptosis Induction and Iron Metabolism Perturbations

Recent studies have revealed that Salinomycin Sodium can induce a form of iron-dependent programmed cell death known as ferroptosis. wikipedia.orgfrontiersin.org This process is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and is distinct from apoptosis and other forms of cell death.

Salinomycin Sodium's ability to act as an ionophore allows it to transport iron across cellular membranes, particularly into lysosomes. wikipedia.orgmdpi.comresearchgate.net This sequestration of iron within lysosomes disrupts cellular iron homeostasis. nih.gov The excess iron in the lysosomes can then participate in Fenton reactions, leading to the generation of highly reactive hydroxyl radicals. researchgate.net This surge in ROS causes extensive lipid peroxidation, damaging cellular membranes and ultimately triggering ferroptotic cell death. wikipedia.orgfrontiersin.org A synthetic derivative of Salinomycin, named ironomycin, has shown even more potent activity in inducing ferroptosis by this mechanism. researchgate.netaacrjournals.org

Oxidative Stress Induction via Reactive Oxygen Species (ROS) Generation

A central mechanism of Salinomycin Sodium's anticancer activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). plos.orgmdpi.com ROS, such as superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to cell death. plos.org

Multiple studies have demonstrated that Salinomycin Sodium treatment leads to a significant increase in intracellular ROS levels in various cancer cell lines. plos.orgmdpi.comnih.gov This ROS production is closely linked to the induction of apoptosis. iiarjournals.orgscienceopen.com For instance, in breast cancer cells, the production of ROS was found to be a primary mechanism for Salinomycin-induced apoptosis, and the use of an ROS scavenger, N-acetyl cysteine (NAC), significantly reduced the apoptotic effect. iiarjournals.org Similarly, in prostate cancer cells, Salinomycin-induced ROS accumulation leads to apoptosis. mdpi.comnih.gov The generation of ROS by Salinomycin Sodium appears to be a key upstream event that triggers multiple downstream cell death pathways. iiarjournals.orgspandidos-publications.com

Epigenetic Modifications Induced by Salinomycin Sodium in Research Models

Emerging evidence suggests that Salinomycin Sodium can also exert its anticancer effects by inducing epigenetic modifications. nih.govmdpi.com Epigenetic regulation, which involves changes in gene expression without altering the DNA sequence, plays a crucial role in cancer development and drug resistance. nih.gov

One of the key epigenetic targets of Salinomycin Sodium is the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in cancer. nih.govresearchgate.net In colon cancer stem cells, Salinomycin Sodium has been shown to inhibit EZH2. nih.govresearchgate.net This inhibition leads to a reduction in the repressive H3K27 trimethylation marks on the promoters of death receptors like DR4 and DR5. nih.gov The resulting upregulation of these death receptors sensitizes the cancer cells to TRAIL-induced apoptosis. nih.govresearchgate.net These findings indicate that Salinomycin Sodium can reverse epigenetic silencing of tumor suppressor genes, thereby restoring sensitivity to cell death signals. nih.gov This epigenetic activity of Salinomycin Sodium adds another layer to its complex and multi-targeted anticancer profile. mdpi.com

Table of Research Findings on Salinomycin Sodium's Mechanisms of Action

Mechanism of ActionKey FindingsAffected Cellular Components/PathwaysCancer Model(s)
Apoptosis Induces both caspase-dependent and -independent apoptosis.Caspase-3, -8, -9, PARP, MitochondriaColorectal Cancer, Leukemia spandidos-publications.comspandidos-publications.complos.org
Induces apoptosis independent of p53 status.p53 pathwayVarious human cancer cells nih.goviiarjournals.org
Autophagy Can be pro-survival or pro-death depending on context.Autophagosomes, Lysosomes, LC3BNSCLC, Prostate Cancer, Breast Cancer nih.govmdpi.comdiva-portal.org
Ferroptosis Sequesters iron in lysosomes, leading to ROS and lipid peroxidation.Iron metabolism, Lysosomes, ROSBreast Cancer Stem Cells wikipedia.orgresearchgate.net
Oxidative Stress Increases intracellular levels of ROS.ROS (O₂•⁻, H₂O₂), MitochondriaBreast Cancer, Prostate Cancer, Glioma plos.orgiiarjournals.orgspandidos-publications.commdpi.comnih.gov
Epigenetic Modifications Inhibits EZH2, leading to upregulation of death receptors.EZH2, H3K27me3, DR4, DR5Colon Cancer Stem Cells nih.govresearchgate.net

Histone Acetylation Pattern Alterations

Salinomycin sodium has been observed to influence epigenetic modifications, specifically by altering histone acetylation patterns. In studies involving the MDA-MB-231 human breast cancer cell line, treatment with low concentrations of salinomycin led to an increase in the hyperacetylation of histone H3 and histone H4. nih.govqu.edu.qauaeu.ac.ae This hyperacetylation suggests a potential mechanism for salinomycin's impact on gene expression, as histone acetylation is generally associated with a more open chromatin structure and increased transcriptional activity. The gradual increase in the acetylation status of these histones was noted upon treatment, linking the compound to epigenetic regulation. nih.gov

Cell LineHistone(s) AffectedObserved Effect
MDA-MB-231 Histone H3, Histone H4Increased hyperacetylation nih.govqu.edu.qauaeu.ac.ae

Other Cellular Processes Affected by Salinomycin Sodium

DNA Damage and DNA Repair Pathway Modulation

Salinomycin sodium has been shown to induce DNA damage and modulate cellular DNA repair pathways. A key indicator of DNA double-strand breaks, the phosphorylation of histone H2AX to form γH2AX, is increased in cells treated with salinomycin. frontiersin.org This has been observed in cell lines such as Hs578T. frontiersin.org

Beyond inducing damage, salinomycin also appears to interfere with the cell's ability to repair its DNA. Research indicates that it can suppress the expression of crucial DNA repair enzymes. For instance, in nasopharyngeal carcinoma cells, salinomycin treatment was found to decrease the expression of Nei endonuclease VIII-like 2 (NEIL2), an enzyme involved in the repair of damaged DNA. frontiersin.org Furthermore, in other experimental models, salinomycin treatment has been associated with a marked decrease in the expression of RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair. This suggests a dual action of inducing DNA lesions while simultaneously hindering the cell's repair mechanisms. researchgate.net

Protein/MarkerCellular ProcessEffect of Salinomycin Sodium
γH2AX DNA DamageIncreased phosphorylation frontiersin.org
NEIL2 DNA RepairDecreased expression frontiersin.org
RAD51 DNA RepairDecreased expression researchgate.net

Telomerase Activity Regulation

Salinomycin sodium impacts the regulation of telomerase, the enzyme responsible for maintaining telomere length. The mechanism of this regulation has been linked to the STAT3 signaling pathway. In colorectal cancer cell lines HT-29 and SW480, salinomycin treatment was shown to inhibit the phosphorylation of STAT3. nih.gov This inhibition of STAT3 subsequently leads to the transcriptional downregulation of human telomerase reverse transcriptase (hTERT), the catalytic subunit of the telomerase enzyme. nih.govchemsrc.com

The direct consequence of hTERT downregulation is a reduction in telomerase activity. nih.govchemsrc.cominvivochem.com In experimental settings, telomerase activity in HT-29 cells decreased from a relative value of 3.3 to 2.65, and in SW480 cells from 3.35 to 2.7, following salinomycin treatment. nih.gov Studies have also demonstrated that when salinomycin is used in combination with a direct telomerase inhibitor like MST-312, the reduction in telomerase activity is even more pronounced. nih.gov This synergistic effect highlights the compound's role in the telomerase regulatory pathway.

Cell LinePathway/MoleculeEffect of Salinomycin SodiumQuantitative Finding
HT-29 STAT3/hTERTInhibition of pSTAT3, downregulation of hTERT nih.govTelomerase activity reduced from 3.3 to 2.65 nih.gov
SW480 STAT3/hTERTInhibition of pSTAT3, downregulation of hTERT nih.govTelomerase activity reduced from 3.35 to 2.7 nih.gov

Epithelial-Mesenchymal Transition (EMT) Modulation in Experimental Systems

Salinomycin sodium has been extensively shown to modulate the Epithelial-Mesenchymal Transition (EMT), a cellular program implicated in cancer cell migration and invasion. The compound generally acts as an inhibitor of EMT, promoting a more epithelial-like state. qu.edu.qanih.gov

In various cancer cell lines, salinomycin treatment leads to an upregulation of epithelial markers and a downregulation of mesenchymal markers. For example, in epithelial ovarian cancer (EOC) cell lines A2780 and SK-OV-3, salinomycin increased the expression of E-cadherin and Keratin (epithelial markers) while decreasing N-cadherin and vimentin (B1176767) (mesenchymal markers). nih.gov Similar effects of reversing TGF-β1-induced EMT have been noted in non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov

The mechanism underlying this EMT modulation often involves the inhibition of key signaling pathways. In EOC, salinomycin was found to repress the Wnt/β-catenin pathway, which is a known driver of EMT. nih.gov It achieves this by downregulating proteins in the pathway and preventing the nuclear translocation of β-catenin. nih.gov In NSCLC, the suppression of TGF-β1-induced EMT by salinomycin is linked to the AMPK/SIRT1 pathway. researchgate.netnih.gov

Cell TypeSignaling PathwayEffect on EMT Markers
Epithelial Ovarian Cancer (A2780, SK-OV-3) Inhibition of Wnt/β-catenin nih.govUp: E-cadherin, KeratinDown: N-cadherin, Vimentin nih.gov
Non-Small Cell Lung Cancer (A549, H460) Inhibition of TGF-β1 via AMPK/SIRT1 researchgate.netnih.govUp: E-cadherinDown: N-cadherin, Vimentin researchgate.netnih.gov
Colorectal Cancer Inhibition of STAT3, β-catenin chemsrc.comSuppression of EMT chemsrc.com

Biological Activities of Salinomycin Sodium in Preclinical Research Models

Activity against Cancer Stem Cells (CSCs) in In Vitro and In Vivo Non-Human Models

Preclinical studies have consistently demonstrated the remarkable efficacy of salinomycin (B1681400) sodium against CSCs across a wide range of cancer types, including breast, prostate, lung, ovarian, colorectal, and pancreatic cancers. mdpi.comfrontiersin.org Its selective toxicity towards CSCs was a groundbreaking discovery, offering a new therapeutic avenue to combat cancer relapse and drug resistance. mdpi.com

Selective Targeting and Elimination of CSCs

A hallmark of salinomycin's anticancer activity is its selective cytotoxicity against CSCs. In a seminal study that screened thousands of compounds, salinomycin was found to reduce the proportion of breast CSCs by over 100-fold compared to the conventional chemotherapeutic drug paclitaxel (B517696). mdpi.com This selective action is attributed to its ability to interfere with multiple mechanisms crucial for CSC survival, including the disruption of ABC-binding transporters and key signaling pathways. mdpi.comresearchgate.net

Salinomycin acts as a potassium ionophore, altering the ion balance across cellular membranes, which is believed to contribute to its selective effect on CSCs. frontiersin.orgmdpi.com This disruption of ion gradients can lead to mitochondrial dysfunction, a state to which CSCs are particularly vulnerable. mdpi.com Furthermore, salinomycin has been shown to sequester iron in lysosomes, leading to the production of reactive oxygen species and subsequent apoptosis. nih.govnih.gov

Inhibition of CSC Self-Renewal and Induction of Differentiation

A critical characteristic of CSCs is their ability to self-renew, perpetuating the tumor population. Salinomycin has been shown to effectively inhibit this self-renewal capacity in various cancer models. For instance, it has been observed to inhibit the formation of tumorspheres, an in vitro measure of CSC self-renewal, in breast, colorectal, and osteosarcoma cancer stem cells. nih.govplos.org

In addition to inhibiting self-renewal, salinomycin can induce the differentiation of CSCs into more mature, less aggressive cancer cells. acs.org Treatment with salinomycin has been shown to lead to increased epithelial differentiation of tumor cells in mouse models of breast cancer. acs.org This forced differentiation effectively depletes the pool of CSCs, rendering the tumor more susceptible to conventional therapies.

Modulation of CSC-Associated Markers and Gene Expression (e.g., CD44, BMI-1, CD133, EpCam)

The selective action of salinomycin on CSCs is further evidenced by its ability to modulate the expression of specific markers and genes associated with the CSC phenotype. In various preclinical models, salinomycin treatment has been shown to decrease the population of cells expressing markers such as CD44, CD133, and EpCAM. mdpi.comnih.govspandidos-publications.com

For example, in head and neck squamous cell carcinoma (HNSCC) stem cells, salinomycin significantly repressed the expression of CD44 and BMI-1. d-nb.info Similarly, in colorectal cancer models, it reduced the proportion of CD133+ CSCs. nih.gov Global gene expression analyses have confirmed that salinomycin treatment leads to a loss of expression of genes characteristic of breast CSCs. acs.org This modulation of CSC-associated markers and gene expression underscores salinomycin's ability to specifically target and alter the fundamental properties of this critical cancer cell subpopulation.

Antineoplastic Activities in Non-Stem Cancer Cell Lines and Animal Models

Inhibition of Cell Proliferation and Colony Formation

Salinomycin has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines in a dose- and time-dependent manner. medchemexpress.comresearchgate.net Studies have shown that salinomycin can significantly suppress the proliferation of colorectal, lung, and ovarian cancer cells. medchemexpress.comresearchgate.netplos.org Its antiproliferative effects are often associated with the induction of apoptosis. spandidos-publications.com

Furthermore, salinomycin effectively inhibits the ability of cancer cells to form colonies in soft agar (B569324) assays, a measure of anchorage-independent growth, which is a key characteristic of transformed cells. researchgate.net This inhibition of colony formation has been observed in colorectal and non-small cell lung cancer cell lines. mdpi.comresearchgate.net

Suppression of Metastasis and Invasion in Preclinical Settings

The ability of cancer cells to metastasize and invade surrounding tissues is a major cause of cancer-related mortality. Preclinical studies have shown that salinomycin can significantly suppress these processes. mdpi.comrootspress.org In various cancer models, including uveal melanoma and non-small cell lung cancer, salinomycin treatment has been shown to inhibit cell migration and invasion. mdpi.comrootspress.org

The mechanisms underlying this anti-metastatic effect are multifaceted and include the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. plos.org By inhibiting the invasive capacity of cancer cells, salinomycin demonstrates its potential to prevent the spread of tumors to distant organs.

Angiogenesis Inhibition in Research Models

Salinomycin sodium has demonstrated significant anti-angiogenic properties in various preclinical research models. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibitory effects of salinomycin on this process have been observed in studies using human umbilical vein endothelial cells (HUVECs), a key model for studying angiogenesis.

In in vitro studies, salinomycin inhibits the proliferation of HUVECs in a dose-dependent manner. nih.govtargetmol.com Treatment with salinomycin also effectively curtails HUVEC migration, invasion, and their ability to form capillary-like tube structures, all of which are essential steps in the angiogenic process. nih.govmedchemexpress.comnih.gov The mechanism behind this inhibition involves the disruption of key signaling pathways. Research has shown that salinomycin can suppress the phosphorylation of Focal Adhesion Kinase (FAK) and Akt, two critical proteins in angiogenic signaling. nih.govtargetmol.com Furthermore, it has been found to disturb the Vascular Endothelial Growth Factor (VEGF)-VEGF Receptor 2 (VEGFR2)-AKT signaling axis. nih.govmedchemexpress.comchemsrc.com Salinomycin has been shown to decrease VEGF-induced phosphorylation of VEGFR2 and its downstream effector, STAT3. nih.govnih.gov In vivo, studies using a U251 human glioma xenograft model showed that salinomycin treatment effectively blocked tumor growth by inhibiting angiogenesis, which was associated with the dephosphorylation of FAK and AKT. nih.gov

Table 1: Effects of Salinomycin Sodium on Angiogenesis in Preclinical Models

Model/Assay Key Findings Signaling Pathway(s) Implicated References
Human Umbilical Vein Endothelial Cells (HUVECs) Inhibited cell proliferation, migration, invasion, and capillary-like tube formation. VEGF-VEGFR2-AKT/FAK, STAT3 nih.govtargetmol.commedchemexpress.comnih.gov
U251 Human Glioma Xenograft Inhibited tumor growth and angiogenesis in vivo. AKT and FAK dephosphorylation nih.govchemsrc.com
Matrigel Plug Assay (in vivo) Strongly inhibited neovascularization. VEGFR2/STAT3 nih.govnih.gov
Chick Chorioallantoic Membrane (CAM) Assay Suppressed neovascularization. HIF-1α/VEGF researchgate.net

Modulation of Immune Responses within Tumor Microenvironment Research

Preclinical research indicates that salinomycin can modulate the immune landscape within the tumor microenvironment, potentially reversing the immunosuppressive state that allows tumors to evade immune destruction. frontiersin.org One of the key mechanisms is its effect on macrophages. Studies have shown that intratumoral injection of salinomycin can increase the proportion of pro-inflammatory M1-type macrophages (identified by CD86 expression) while decreasing anti-inflammatory M2-type macrophages (identified by CD206 expression) in 4T1 breast cancer tumors. frontiersin.org This shift from an anti-inflammatory to a pro-inflammatory macrophage phenotype is associated with inhibited tumor growth and reduced pulmonary metastasis. frontiersin.org

Furthermore, salinomycin has been found to potently reverse tumor immune tolerance by targeting the enzyme indoleamine-2,3-dioxygenase 1 (IDO1). frontiersin.orgresearchgate.net IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors. Salinomycin suppresses IDO1 expression and its catalytic activity. researchgate.net It achieves this by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor NF-κB signaling pathways, which are often activated by interferon-gamma (IFN-γ) in the tumor microenvironment. frontiersin.orgresearchgate.net By inhibiting these pathways, salinomycin can restore the proliferation of T-cells that would otherwise be suppressed by the tumor. frontiersin.org Recent research has also highlighted that salinomycin can induce immunogenic forms of cell death, such as necroptosis and pyroptosis, in senescent cancer cells, which can provoke a potent immune response mediated by NK and CD8+ T cells. pnas.orgbiorxiv.org

Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly relevant for predicting clinical outcomes. Salinomycin has shown efficacy in several PDX models.

In studies using PDX models of colorectal cancer, salinomycin demonstrated significant antitumor activity. fundacjarakiety.plplos.org When compared to the standard FOLFOX chemotherapy regimen, salinomycin treatment was found to be superior in inhibiting tumor growth in one model and non-inferior in two other models. fundacjarakiety.plnih.gov Notably, the combination of salinomycin with FOLFOX resulted in increased anti-tumoral activity across all tested colorectal cancer PDX models, suggesting a synergistic effect. fundacjarakiety.plnih.gov

The efficacy of salinomycin has also been evaluated in breast cancer PDX models. Research has confirmed the antitumor effects of salinomycin in these models, highlighting its potential as a therapeutic agent. nih.govresearchgate.net The heterogeneous response to salinomycin treatment observed across different PDX models underscores the biological diversity of individual tumors and reflects the complexities seen in clinical practice. fundacjarakiety.plnih.gov

Table 2: Efficacy of Salinomycin Sodium in Patient-Derived Xenograft (PDX) Models

Cancer Type Model Details Key Findings References
Colorectal Cancer TICs from human colorectal liver metastases or primary colon carcinoma injected into NOD/SCID mice. Salinomycin inhibited tumor growth; was superior to FOLFOX in one model and non-inferior in two others. Combination with FOLFOX showed synergistic anti-tumor activity. fundacjarakiety.plplos.orgnih.govresearchgate.net
Breast Cancer Not specified in detail in the provided search results. Antitumor effects confirmed. nih.govresearchgate.net

Activity against Multidrug Resistant (MDR) Phenotypes in Research Models

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic drugs. Salinomycin has shown promising activity against cancer cells exhibiting MDR phenotypes. spandidos-publications.comajou.ac.kr

The primary mechanism of MDR often involves the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration. spandidos-publications.comresearchgate.net Salinomycin has been demonstrated to be a potent inhibitor of the P-glycoprotein (P-gp/MDR1), one of the most well-characterized ABC transporters. nih.govspandidos-publications.comresearchgate.net

Studies have shown that salinomycin can overcome ABC transporter-mediated multidrug resistance in various cancer cell lines, including human leukemia stem-like cells and doxorubicin-resistant human breast cancer cells (MCF-7/MDR). spandidos-publications.comnih.govspandidos-publications.comscience.gov It is believed that as an ionophore, salinomycin can circumvent MDR. spandidos-publications.com Research suggests that salinomycin's inhibitory effect on P-gp function may be mediated by inducing a conformational change in the transporter protein. spandidos-publications.com In doxorubicin-resistant MCF-7/MDR cells, salinomycin was found to significantly increase the net cellular uptake and decrease the efflux of doxorubicin (B1662922), thereby enhancing its cytotoxicity, without altering the expression levels of MDR1 or MRP1. spandidos-publications.comajou.ac.krnih.gov This indicates that salinomycin's action is likely through the inhibition of the pump's function rather than its expression. spandidos-publications.comajou.ac.kr While P-gp/MDR1 is the most frequently cited target, some research also suggests that salinomycin can inhibit other ABC transporters like ABCG2/BCRP and ABCC11/MRP8. nih.govrootspress.org

Antiparasitic and Antimicrobial Research Applications

Salinomycin sodium is widely used in the poultry industry as a coccidiostat to prevent and control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. stovek.orgncats.iocabidigitallibrary.org It is effective against various Eimeria species that infect chickens, including E. tenella, E. necatrix, E. acervulina, E. maxima, and E. brunetti. ncats.ionih.gov

The mechanism of action of salinomycin against these parasites is attributed to its function as a monovalent carboxylic polyether ionophore. stovek.orgfermentek.com It forms lipid-soluble complexes with alkali metal ions, particularly potassium (K+), and facilitates their transport across the parasite's cell membranes. stovek.orgfermentek.com This disrupts the natural ion gradients, leading to a fatal violation of the parasite's intracellular ionic concentration. stovek.org Histopathological studies in infected chicks show that salinomycin has a cidal effect, destroying the parasites during their asexual development stages (sporozoites and schizonts) within the host cells. nih.gov This action occurs in the early stages of parasite development, reducing the pathological impact of the infection on the birds. stovek.org

Effects on Bacterial Pathogens (e.g., Gram-positive, MRSA, MRSE, Mycobacterium tuberculosis) in Research Systems

Salinomycin sodium, a polyether ionophore antibiotic isolated from Streptomyces albus, demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria. salinomycin.plfamic.go.jp Its mechanism of action involves acting as an ionophore, transporting ions like K+, Na+, Ca2+, and Mg2+ across the cell membranes of susceptible bacteria. fermentek.comtoku-e.com This disruption of the natural ion gradient leads to an accumulation of these ions to toxic levels within the cell, ultimately causing bacterial death. toku-e.com Research has consistently shown that while salinomycin is potent against Gram-positive species, it is largely inactive against Gram-negative bacteria and fungi such as Candida. researchgate.netwikipedia.org

The antibacterial efficacy of salinomycin extends to some of the most problematic drug-resistant strains. wikipedia.org Studies have highlighted its high antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), which are common sources of hospital-acquired infections. researchgate.netwikipedia.orgnih.gov Furthermore, research has confirmed its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netnih.govut.ac.ir

In a study evaluating the activity of salinomycin against clinical S. epidermidis strains, the Minimum Inhibitory Concentration (MIC) values for planktonic cells ranged from 0.5 µg/ml to 2.0 µg/ml. pjmonline.org The Minimum Bactericidal Concentration (MBC) values in the same study ranged from 4.0 to 32 µg/ml. pjmonline.org Another study investigating salinomycin conjugates found that while the parent compound showed activity, certain derivatives exhibited enhanced potency. For instance, a conjugate labeled SAL-O-FdU showed good potency in inhibiting the growth of MRSA with MICs in the range of 8.17–32.69 µM, proving more active than the reference antibiotic ciprofloxacin (B1669076) in that particular study. salinomycin.pl

The table below summarizes the antibacterial activity of Salinomycin against various bacterial strains as reported in preclinical research.

Table 1: Antibacterial Activity of Salinomycin in Research Systems

Bacterial Strain Measurement Result Reference
Clinical Staphylococcus epidermidis Strains MIC 0.5 - 2.0 µg/ml pjmonline.org
Clinical Staphylococcus epidermidis Strains MBC 4.0 - 32 µg/ml pjmonline.org

Anti-trypanosomal Activity in In Vitro Models

Salinomycin has been identified as a potent agent against protozoan parasites, including Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.govresearchgate.net In vitro studies using culture-adapted bloodstream forms of T. brucei have demonstrated significant trypanocidal activity. nih.govljmu.ac.uknih.gov

The primary mechanism of its anti-trypanosomal action is attributed to its ionophoric properties. researchgate.netmdpi.com Salinomycin facilitates the transport of sodium cations (Na+) across the parasite's plasma membrane, leading to an influx of Na+ into the cell. nih.govnih.govresearchgate.net This disrupts the parasite's ionic balance, causing a subsequent osmotic influx of water, which results in massive cell swelling and eventual lysis of the trypanosome. nih.govresearchgate.netmdpi.com This mode of action differs from the apoptotic mechanisms observed in its anti-cancer activity. nih.govnih.gov

Research has quantified the effectiveness of salinomycin against T. brucei. One study reported that the concentration required to reduce the parasite's growth rate by 50% (GI₅₀) was 0.31 µM, while a concentration of 1 µM was sufficient to kill the parasites. nih.govljmu.ac.uknih.gov Further research confirmed these findings, with a reported GI₅₀ value of 0.20 ± 0.02 µM. mdpi.comresearchgate.net

Moreover, chemical modifications of the salinomycin structure have been explored to enhance its trypanocidal properties. nih.govepa.gov Studies on derivatives have shown that modifications can lead to compounds with improved activity against T. brucei. researchgate.netnih.govepa.gov For example, the C20-propargylamine derivative of salinomycin, known as ironomycin, was found to be approximately six times more trypanocidal than its parent compound, with a GI₅₀ value of 0.034 ± 0.002 µM. researchgate.netnih.gov This increased activity is linked not only to cell swelling but also to the production of reactive oxygen species (ROS) and impaired iron uptake by the parasite. nih.gov

Table 2: Anti-trypanosomal Activity of Salinomycin and its Derivative in In Vitro Models

Compound Organism Measurement Value Reference
Salinomycin Trypanosoma brucei (bloodstream form) GI₅₀ 0.31 µM nih.govljmu.ac.uk
Salinomycin Trypanosoma brucei (bloodstream form) Killing Concentration 1 µM nih.govljmu.ac.uk
Salinomycin Trypanosoma brucei (bloodstream form) GI₅₀ 0.20 ± 0.02 µM mdpi.comresearchgate.net

Research on Synergistic and Combinatorial Approaches with Salinomycin Sodium

Combination with Conventional Chemotherapeutic Agents in Preclinical Studies

Preclinical evidence suggests that salinomycin (B1681400) sodium can act synergistically with conventional chemotherapeutic agents, leading to enhanced antitumor activity. These combinations have been investigated in various cancer models, demonstrating the potential to target both the bulk tumor cell population and the resistant CSCs.

In a preclinical model for colorectal cancer, the combination of salinomycin with FOLFOX (a chemotherapy regimen consisting of folinic acid, fluorouracil, and oxaliplatin) resulted in superior antitumor activity compared to either treatment alone. nih.gov This synergistic effect was observed in patient-derived xenograft models, suggesting a promising avenue for further investigation. nih.gov Studies have shown that salinomycin can sensitize multidrug-resistant cancer cells to conventional drugs. salinomycin.pl

The co-administration of salinomycin and doxorubicin (B1662922) has been shown to enhance cytotoxic potential against breast cancer by controlling the pharmacokinetics and in vivo distribution. nih.gov Similarly, combining salinomycin with paclitaxel (B517696) has demonstrated the ability to almost completely eradicate MCF-7 breast cancer tumors in xenograft mice. nih.gov In pancreatic cancer models, the combination of salinomycin with gemcitabine (B846) was more effective at eliminating human pancreatic cancer engraftment in xenograft mice than either agent used alone. nih.gov This is attributed to salinomycin's ability to target CD133+ pancreatic CSCs, while gemcitabine acts on the non-CSC population. nih.gov

The following table summarizes key preclinical studies on the combination of salinomycin sodium with conventional chemotherapeutic agents.

Cancer TypeChemotherapeutic Agent(s)Key FindingsReference(s)
Colorectal CancerFOLFOX (5-fluorouracil, oxaliplatin, folinic acid)Superior antitumor activity in a patient-derived mouse xenograft model compared to FOLFOX alone. nih.gov
Breast CancerDoxorubicinCo-delivery in a synergistic drug ratio enhanced cytotoxic potential. nih.gov
Breast CancerPaclitaxelAlmost completely eradicated MCF-7 tumors in xenograft mice. nih.gov
Pancreatic CancerGemcitabineMore effective elimination of human pancreatic cancer in xenograft mice than either drug alone. nih.gov
Breast CancerDocetaxelSynergistic increase in apoptosis in the MDA-MB-231 cell line. frontiersin.org
Various CancersDoxorubicin or EtoposideIncreased cancer cell sensitivity to the apoptotic effects of these agents. frontiersin.org

Synergism with Targeted Therapies in Research Models

Research models have explored the synergistic potential of combining salinomycin sodium with targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression. These studies aim to overcome resistance to targeted agents and enhance their therapeutic efficacy.

In a clinical pilot study involving a patient with heavily pretreated and therapy-resistant squamous cell carcinoma, an experimental therapy combining salinomycin with the EGFR inhibitor erlotinib (B232) resulted in significant tumor regression. nih.gov In preclinical models of gastrointestinal stromal tumors (GIST), the combination of salinomycin with imatinib, a tyrosine kinase inhibitor, led to a significantly greater inhibition of proliferation than salinomycin alone. nih.gov This suggests a potential therapeutic benefit for GIST patients. nih.gov

For breast cancer, the combination of salinomycin with the anti-HER2 monoclonal antibody trastuzumab has shown enhanced cell death, an effect not achievable by either agent alone. salinomycin.pl This combination was effective on various breast cancer cell lines, including MCF-7, MDA-MB-231, and BT-474. salinomycin.pl Furthermore, salinomycin and the Src kinase inhibitor dasatinib (B193332) have demonstrated a synergistic effect in breast cancer cells by suppressing multiple pathways and promoting cell cycle arrest. frontiersin.org

The table below outlines significant research findings on the combination of salinomycin sodium with targeted therapies.

Cancer TypeTargeted TherapyKey FindingsReference(s)
Squamous Cell CarcinomaErlotinib (EGFR inhibitor)Significant tumor regression in a clinical pilot study. nih.gov
Gastrointestinal Stromal Tumor (GIST)Imatinib (Tyrosine kinase inhibitor)Significantly greater inhibition of proliferation compared to salinomycin alone. nih.gov
Breast CancerTrastuzumab (anti-HER2 antibody)Enhanced cell death in multiple breast cancer cell lines. salinomycin.pl
Breast CancerDasatinib (Src kinase inhibitor)Synergistic effect via suppression of multiple pathways and promotion of cell cycle arrest. frontiersin.org

Combination with Radiation Therapy in Experimental Oncology

Experimental oncology studies have investigated the potential of salinomycin sodium to act as a radiosensitizer, enhancing the efficacy of radiation therapy. Cancer stem cells are known to be resistant to radiotherapy, and targeting this population with salinomycin could lead to better treatment outcomes. nih.gov

In nasopharyngeal carcinoma cells, salinomycin has been shown to enhance sensitivity to radiotherapy. europeanreview.org The combination of salinomycin and radiation resulted in a significantly higher proportion of cells in the G2/M phase of the cell cycle and a remarkably decreased colony formation rate compared to radiation alone. europeanreview.org Furthermore, the combined treatment led to increased cell apoptosis. europeanreview.org Salinomycin is believed to increase the sensitivity of cancer cells to radiotherapy by arresting the cell cycle and destroying DNA. europeanreview.org It has also been shown to be effective against radio-resistant cancer cells. nih.gov

Key findings from experimental oncology studies are summarized in the following table.

Cancer TypeKey Findings with Radiation TherapyReference(s)
Nasopharyngeal CarcinomaEnhanced sensitivity to radiotherapy, increased cell cycle arrest in G2/M phase, decreased colony formation, and increased apoptosis. europeanreview.org
GeneralSensitizing effects in radio-resistant cancers. nih.gov

Combination with Immunomodulatory Agents in Preclinical Settings

The interaction between salinomycin sodium and the immune system is an emerging area of research. There is evidence to suggest that salinomycin can modulate the tumor microenvironment and potentially synergize with immunomodulatory agents.

Salinomycin has been reported to reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis. researchgate.net While specific preclinical studies combining salinomycin with classical immunomodulatory agents are still developing, the potential for such combinations is recognized. For instance, in a study using bovine serum albumin-stabilized selenium nanocarriers in combination with a KRASwt nanovaccine, the combined therapy exerted antitumor functions and significantly regulated tumor growth. This therapy also increased B-cell infiltration in the tumor microenvironment, decreased the levels of Treg cells, and elevated both intratumoral and systemic levels of activated CD8+ T-cells. mdpi.com Although this study does not directly involve salinomycin, it highlights the potential of nanoparticle-based delivery systems, which are also used for salinomycin, in modulating the tumor immune microenvironment.

Further research is needed to fully elucidate the synergistic effects of salinomycin sodium with various immunomodulatory agents in preclinical settings.

Exploration of Advanced Delivery Systems for Research Applications

A significant challenge in utilizing salinomycin sodium for therapeutic purposes is its poor water solubility and potential for toxicity at high concentrations. nih.govmdpi.com To overcome these limitations, researchers have explored advanced delivery systems, such as nanocarriers, to improve its pharmacokinetic profile, enhance tumor targeting, and enable controlled release.

Nanotechnology offers a promising approach to deliver salinomycin to tumors more effectively, thereby reducing collateral damage to healthy tissues and improving therapeutic outcomes. nih.gov Various nanocarriers, including liposomes and polymeric nanoparticles, have been investigated for the delivery of salinomycin.

The incorporation of salinomycin into nanoparticles has been shown to significantly improve its pharmacokinetic profile by prolonging its circulation time and increasing its concentration in the blood. nih.gov Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles have been developed for the simultaneous delivery of salinomycin and paclitaxel in breast cancer models. mdpi.com These nanoparticles demonstrated a mean size below 150 nm. mdpi.com Another study utilized PLGA-PEG nanoparticles for the co-delivery of salinomycin and docetaxel. nih.gov In research on prostate cancer, salinomycin-loaded nanocarriers (Sal-NPs) showed more significant cytotoxicity to cancer cells than salinomycin alone, an effect mediated by apoptosis. researchgate.netconsensus.app

Liposomal formulations have also been developed to co-deliver salinomycin and doxorubicin for the treatment of liver cancer. nih.gov These liposomal vesicles were able to maintain the synergistic drug ratio necessary for an effective therapeutic outcome. mdpi.com Furthermore, salinomycin-loaded polymer-lipid hybrid anti-HER2 nanoparticles have been designed to target both HER2-positive breast cancer stem cells and cancer cells, demonstrating high delivery efficacy. frontiersin.org

The following table provides an overview of different nanocarrier systems used for salinomycin delivery in research models.

Nanocarrier SystemKey Features and Findings in Research ModelsReference(s)
PLGA-PEG NanoparticlesCo-delivery of salinomycin and docetaxel. nih.gov
PLGA-based NanoparticlesSimultaneous delivery of salinomycin and paclitaxel for breast cancer. mdpi.com
LiposomesCo-delivery of salinomycin and doxorubicin for liver cancer; maintained synergistic drug ratio. nih.govmdpi.com
Polymer-Lipid Hybrid Anti-HER2 NanoparticlesTargeted delivery to HER2-positive breast cancer stem cells and cancer cells with high efficacy. frontiersin.org
Salinomycin Nanocarriers (Sal-NPs)Enhanced cytotoxicity and apoptosis in prostate cancer cells compared to free salinomycin. researchgate.netconsensus.app

Controlled release systems are crucial for maintaining therapeutic concentrations of a drug over an extended period, which can be particularly beneficial in experimental cancer models. Nanoparticle formulations of salinomycin have demonstrated sustained release profiles.

For instance, a study on PEGylated PLGA nanoparticles showed a fast initial release of salinomycin (approximately 40-50%) within the first 24 hours, followed by a sustained release with a total of around 80-85% of the drug released over a period of up to 12 days or more. nih.gov This controlled release can be advantageous for maintaining an effective concentration of salinomycin at the tumor site. Similarly, prepared salinomycin nanocarriers have shown a high encapsulation efficiency and a sustained release profile. researchgate.netconsensus.app

The development of intelligent delivery systems, such as gelatinase-responsive core-shell nanoparticles, has also been explored. researchgate.net In one study, nanoparticles prepared by a single emulsion method exhibited a more sustainable drug release rate compared to those prepared by the nanoprecipitation method. researchgate.net These controlled release systems are instrumental in experimental designs aimed at optimizing the therapeutic window and efficacy of salinomycin sodium.

Mechanisms of Resistance to Salinomycin Sodium in Research Models

Efflux Pump Overexpression and Altered Activity

A primary mechanism by which cells can develop resistance to xenobiotics is through the overexpression and/or increased activity of efflux pumps, which actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. In the context of Salinomycin (B1681400) Sodium, the role of these pumps is complex and appears to be cell-type dependent.

Research has shown that repeated treatment of breast cancer cell lines with Salinomycin can lead to the development of resistance to the drug itself. nih.gov However, this acquired resistance is not always associated with the typical overexpression of prominent multidrug resistance (MDR) genes like MDR1 (also known as ABCB1) and BCRP1 (ABCG2). nih.gov In some breast cancer cell lines, the development of Salinomycin resistance was paradoxically accompanied by a downregulation of both the gene expression and activity of these efflux pumps. nih.govspandidos-publications.com This downregulation is thought to contribute to an increased sensitivity of Salinomycin-resistant cells to other chemotherapeutic agents like doxorubicin (B1662922), as the reduced pump activity leads to higher intracellular accumulation of the co-administered drug. nih.govspandidos-publications.com

Conversely, in other experimental models, Salinomycin has been shown to act as an inhibitor of P-glycoprotein (the protein product of the MDR1 gene), thereby reversing multidrug resistance. fermentek.comnih.gov Salinomycin's function as an ionophore allows it to alter the integrity of the cell membrane, which may in turn inhibit the function of these transmembrane pumps. spandidos-publications.com Some studies suggest that Salinomycin can decrease the efflux of other drugs without altering the expression levels of MDR1 or MRP1 (ABCC1), indicating a direct or indirect inhibitory effect on pump function. nih.govnih.gov The interference with ATP-binding cassette (ABC) transporters is a recognized mechanism of Salinomycin's action. researchgate.netacs.org

The table below summarizes findings from studies on the effect of Salinomycin on efflux pump expression and activity in different cancer cell lines.

Cell LineTreatmentEffect on Efflux Pump Expression (MDR1/BCRP1)Effect on Efflux Pump ActivityReference
MCF-7 (Breast Cancer)Consecutive SalinomycinDownregulatedDecreased nih.gov
BT-474 (Breast Cancer)Consecutive SalinomycinDownregulatedDecreased nih.gov
MDA-MB-231 (Breast Cancer)Consecutive SalinomycinUpregulated (MDR1)Increased spandidos-publications.com
MDA-MB-436 (Breast Cancer)Consecutive SalinomycinDownregulatedDecreased nih.gov
MCF-7/MDR (Doxorubicin-resistant Breast Cancer)Salinomycin Co-treatmentNo significant changeDecreased Doxorubicin efflux nih.govnih.gov

Adaptive Cellular Responses and Survival Mechanisms

Cells exposed to Salinomycin Sodium can activate various adaptive responses to promote survival. One of the most prominent survival mechanisms observed in research models is the induction of autophagy. researchgate.netnih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can serve as a protective mechanism under stress conditions by providing nutrients and removing damaged organelles.

Studies have demonstrated that Salinomycin can trigger a significant autophagic response in cancer cells. researchgate.netnih.gov This autophagic response has been shown to be a protective mechanism, as inhibition of autophagy with agents like chloroquine (B1663885) can increase Salinomycin-induced cell death. researchgate.net The induction of autophagy by Salinomycin may be linked to its ability to cause endoplasmic reticulum (ER) stress and generate reactive oxygen species (ROS). nih.govnih.gov

In addition to autophagy, cancer cells may initiate other survival signals in response to Salinomycin-induced stress. For instance, Salinomycin has been observed to activate Akt (Ser 473), a key protein in a signaling pathway that promotes cell survival. nih.gov This activation of pro-survival pathways can counteract the cytotoxic effects of Salinomycin, contributing to a resistant phenotype.

The table below details some of the adaptive responses observed in cells upon treatment with Salinomycin Sodium.

Cellular ResponseRole in ResistanceObserved inReference
Autophagy InductionProtective mechanism promoting cell survivalProstate and breast cancer cells researchgate.netnih.gov
Endoplasmic Reticulum (ER) StressCan trigger protective autophagyHuman cancer cells nih.govnih.gov
Akt Signaling ActivationPromotes cell survivalHT-29 and SW480 colorectal cancer cells nih.gov
Reactive Oxygen Species (ROS) GenerationCan induce protective autophagyHuman cancer cells nih.govnih.gov

Cross-Resistance Patterns with Other Agents in Experimental Systems

The development of resistance to Salinomycin Sodium can have varied effects on the sensitivity of cells to other therapeutic agents, a phenomenon known as cross-resistance. The patterns of cross-resistance are not uniform and can depend on the specific cell type and the mechanisms of resistance involved.

Interestingly, in several breast cancer cell line models, the development of resistance to Salinomycin was associated with an increased sensitivity to doxorubicin. nih.gov This sensitization is attributed to the downregulation of efflux pumps like MDR1 and BCRP1 in the Salinomycin-resistant cells, leading to a higher intracellular accumulation of doxorubicin. nih.govspandidos-publications.com This suggests a pattern of negative cross-resistance, where resistance to one agent confers sensitivity to another.

However, in the context of antimicrobial resistance, the use of Salinomycin in animal feed has been correlated with the development of multidrug resistance in certain bacteria. For example, studies have shown that coliforms isolated from chickens fed Salinomycin had a higher frequency of resistance to other antibiotics like streptomycin, ampicillin, carbenicillin, and cephalothin. researchgate.net This indicates a positive cross-resistance pattern in these microorganisms.

The following table provides examples of observed cross-resistance patterns with Salinomycin Sodium.

Organism/Cell LineAgent with Altered SensitivityObserved EffectPotential MechanismReference
MCF-7, BT-474, MDA-MB-436 (Breast Cancer)DoxorubicinIncreased Sensitivity (Negative Cross-Resistance)Downregulation of MDR1 and BCRP1 efflux pumps nih.govspandidos-publications.com
Coliforms (from chickens)Streptomycin, Ampicillin, Carbenicillin, CephalothinIncreased Resistance (Positive Cross-Resistance)Not fully elucidated, likely involves selection for multidrug efflux mechanisms researchgate.net
Streptococci (from chickens)Erythromycin, LincomycinReduced ResistanceNot fully elucidated researchgate.net

Modulation of Cellular Targets and Signaling Pathways

Resistance to Salinomycin Sodium can also arise from alterations in its cellular targets and associated signaling pathways. Salinomycin is known to interfere with multiple signaling pathways that are crucial for the survival and proliferation of cancer cells, and modifications in these pathways can confer resistance.

One of the key targets of Salinomycin is the Wnt/β-catenin signaling pathway. researchgate.netnih.gov This pathway is essential for the maintenance of cancer stem cells, which are often resistant to conventional therapies. Salinomycin can inhibit Wnt signaling by reducing the levels of the Wnt coreceptor LRP6 and downregulating the expression of Wnt target genes. nih.gov Cells that develop mechanisms to bypass this inhibition may exhibit resistance to Salinomycin.

Another important pathway modulated by Salinomycin is the STAT3 signaling pathway. Salinomycin has been shown to inhibit the phosphorylation of STAT3, a key step in its activation. nih.gov Activated STAT3 is involved in cancer cell proliferation, survival, and chemoresistance. Furthermore, Salinomycin can abolish the interaction between STAT3 and STAT1, which is induced by inflammatory cytokines. nih.gov Resistance could potentially emerge through mutations or compensatory signaling that restores STAT3 activity.

The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is also affected by Salinomycin. nih.gov Inhibition of this pathway is one of the mechanisms through which Salinomycin exerts its anticancer effects. nih.gov Hyperactivation of the PI3K/Akt pathway through other means could therefore contribute to Salinomycin resistance.

Additionally, Salinomycin has been shown to inhibit the Nrf2 signaling pathway, which is involved in the cellular antioxidant response. spandidos-publications.com By inhibiting Nrf2, Salinomycin can lead to an accumulation of reactive oxygen species (ROS) and induce oxidative stress-mediated apoptosis. spandidos-publications.com Upregulation of the Nrf2 pathway or other antioxidant mechanisms could therefore serve as a resistance mechanism.

The table below summarizes key signaling pathways modulated by Salinomycin and their potential role in resistance.

Signaling PathwayEffect of SalinomycinPotential Resistance MechanismReference
Wnt/β-cateninInhibition (e.g., by reducing LRP6 levels)Reactivation of the pathway through downstream mutations or compensatory signals researchgate.netnih.gov
STAT3Inhibition of phosphorylation and STAT3-STAT1 interactionMutations leading to constitutive STAT3 activation nih.gov
PI3K/AktInhibitionUpregulation or constitutive activation of the pathway nih.gov
Nrf2Inhibition, leading to increased oxidative stressUpregulation of Nrf2 or other antioxidant pathways spandidos-publications.com

Advanced Methodologies and Analytical Approaches in Salinomycin Sodium Research

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are fundamental in probing the molecular structure and interactions of Salinomycin (B1681400) Sodium. These techniques provide detailed insights into the conformational changes and binding properties that underpin its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structure of Salinomycin Sodium and its complexes in solution. chim.itfigshare.com Two-dimensional (2D) NMR techniques, such as HMQC and HMBC, have provided unequivocal assignments of the ¹H and ¹³C NMR spectra, which is crucial for understanding its conformational dynamics. dss.go.th

Studies have utilized various deuterated solvents, including chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and acetonitrile-d₃, to investigate the conformational differences of the Salinomycin-Na⁺ complex in diverse molecular environments. chim.itfigshare.com Research has shown that the conformation of the Salinomycin-Na⁺ complex in CDCl₃ is very similar to its solid-state structure, whereas it differs significantly in DMSO. figshare.com These solvent-dependent conformational changes highlight the molecule's flexibility and its ability to adapt to different environments.

Furthermore, NMR studies have been critical in characterizing isomers of Salinomycin. For instance, an isomer formed under acidic conditions, resulting from a rearrangement involving the opening of the spiro rings and the formation of a furan (B31954) moiety, was fully characterized using 2D NMR and NOESY techniques. chim.itdss.go.th

Table 1: Key NMR Studies on Salinomycin Sodium

Study FocusKey FindingsNMR Techniques UsedReference
Conformational AnalysisDetermined the solution structure of the Salinomycin-Na⁺ complex in different solvents.2D-NMR, restrained simulated annealing figshare.com
Isomer CharacterizationElucidated the structure of a Salinomycin isomer formed in acidic conditions.2D NMR, NOESY chim.itdss.go.th
Structural ElucidationProvided unequivocal assignments of ¹H and ¹³C NMR spectra.HMQC, HMBC dss.go.th
Complexation StudiesInvestigated the structural changes upon complexation with various metal ions like Cd(II) and Pb(II).¹H-NMR, ¹³C-NMR d-nb.info

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for the identification, quantification, and structural analysis of Salinomycin Sodium and its derivatives. Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are common ionization techniques used in these studies.

ESI-MS has been widely used to study the formation of complexes between Salinomycin and various metal cations, confirming its ionophoric properties. ppm.edu.pl It has also been instrumental in identifying transformation products of Salinomycin generated through electrochemical methods and in liver microsome incubations. nih.govmdpi.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) allows for the accurate mass determination of these transformation products, facilitating the elucidation of their molecular formulas and structures. nih.govmdpi.com

FAB-MS has been employed to confirm the presence of toxic metal ions, such as Cd(II) and Pb(II), in Salinomycin complexes. d-nb.info The isotopic patterns observed in FAB-MS spectra provide definitive evidence for the successful complexation of these metals. d-nb.info

Table 2: Applications of Mass Spectrometry in Salinomycin Sodium Research

ApplicationKey FindingsMS TechniqueReference
Complexation AnalysisConfirmed the ability of Salinomycin derivatives to form complexes with monovalent and divalent cations.ESI-MS ppm.edu.pl
Transformation Product IDIdentified novel transformation products from electrochemical and metabolic degradation.LC-HRMS nih.govmdpi.com
Metal Complex CharacterizationVerified the presence of Cd(II) and Pb(II) in newly synthesized complexes.FAB-MS d-nb.info
Isomer IdentificationDetected isomers of Salinomycin in aqueous solutions.HPLC-MS dss.go.th

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and molecular vibrations within Salinomycin Sodium and its complexes. This technique is particularly useful for studying changes in chemical bonding upon complexation or derivatization.

The FT-IR spectrum of Salinomycin Sodium exhibits characteristic bands corresponding to its carboxylate anion. ppm.edu.plmdpi.com Upon conversion to its acidic form or formation of amide derivatives, significant shifts in the vibrational frequencies of the carboxyl and hydroxyl groups are observed. ppm.edu.plmdpi.comresearchgate.net For instance, the formation of N-benzyl amides of Salinomycin is confirmed by the appearance of characteristic amide I and amide II bands in the FT-IR spectrum. ppm.edu.pl

ATR-FTIR (Attenuated Total Reflectance-FTIR) spectroscopy has been used to study solid-state samples, such as composites of Salinomycinic acid with ferrihydrite. mdpi.com Comparative analysis of the spectra of Salinomycin Sodium and its derivatives helps in understanding the coordination environment of the metal ions and the involvement of different functional groups in complex formation. mdpi.commdpi.commdpi.com

Table 3: FT-IR Spectroscopic Data for Salinomycin and its Derivatives

CompoundCharacteristic Bands (cm⁻¹)InterpretationReference
Salinomycin Sodium1562, 1404Asymmetric and symmetric stretching of carboxylate anion mdpi.com
Salinomycin Acid1704Stretching vibration of the C=O bond mdpi.com
Salinomycin N-benzyl amidesAmide I and Amide II bandsFormation of amide bond ppm.edu.pl
Iron(III)-Salinomycin CompositeShifted OH and C=O bandsInteraction of Salinomycin with Fe(III) mdpi.com

Chromatographic Methods for Biological Sample Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of Salinomycin Sodium in complex biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the sensitive and specific determination of Salinomycin Sodium in various biological samples, including animal tissues and feed. europa.eunih.gov This method combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of MS detection.

Reverse-phase HPLC coupled to a triple quadrupole mass spectrometer (RP-HPLC-MS/MS) is a commonly used configuration for quantifying Salinomycin Sodium residues in tissues like muscle, kidney, liver, and skin/fat. europa.eu This technique allows for the detection of Salinomycin at very low concentrations, often in the µg/kg range. europa.eu

HPLC-MS has also been crucial in studying the degradation and isomerisation of Salinomycin. dss.go.thresearchgate.net For instance, it was used to demonstrate that Salinomycin degrades in water/methanol solutions at room temperature, leading to the formation of isomeric products. dss.go.th

Advanced Imaging Techniques for Cellular Localization and Dynamics

Understanding the subcellular localization and dynamics of Salinomycin Sodium is key to unraveling its mechanism of action, particularly its anti-cancer properties. Advanced imaging techniques have provided unprecedented insights into these processes.

Researchers have synthesized fluorescently-labeled Salinomycin conjugates to visualize its uptake and distribution within cells. acs.orgrowan.edu Confocal fluorescence microscopy has revealed that Salinomycin rapidly accumulates in the endoplasmic reticulum (ER) of cancer cells. acs.orgmdpi.com This localization is linked to the disruption of Ca²⁺ homeostasis and the induction of ER stress, which are believed to be central to its anti-cancer stem cell activity. acs.orgmdpi.com

In addition to fluorescence microscopy, quantitative phase imaging techniques like digital holography have been employed for label-free, long-term tracking of individual cells in response to Salinomycin treatment. mdpi.com This allows for the investigation of how individual cells within a population react to the compound over time. mdpi.com Near-infrared fluorescent imaging has also been utilized for real-time biodistribution studies of Salinomycin-loaded nanoparticles in animal models, demonstrating their accumulation in tumor tissues. nih.gov

Confocal Microscopy and Live-Cell Imaging

Confocal microscopy and live-cell imaging are powerful tools for observing the real-time effects of Salinomycin Sodium on cellular structures and processes. These techniques provide high-resolution, three-dimensional images of living cells, enabling researchers to track dynamic events over time. plos.org

In studies on breast cancer cells, fluorescently labeled Salinomycin conjugates have been used to determine the compound's subcellular localization. Confocal microscopy revealed that Salinomycin rapidly accumulates in the perinuclear region, showing strong colocalization with markers for the endoplasmic reticulum (ER). acs.org This localization to the ER was observed across multiple breast cancer cell lines, including JIMT-1, MCF-7, and HCC1937. acs.org Furthermore, live-cell imaging has been instrumental in monitoring Salinomycin-induced changes in intracellular ion concentrations. For instance, by using fluorescent indicators like Fluo-4 AM, researchers have visualized a rapid increase in cytosolic Ca²⁺ following Salinomycin treatment, a result of its release from ER stores. acs.org

The combination of Digital Holographic Microscopy (DHM) with fluorescence microscopy has enabled longitudinal single-cell tracking to study the specific effects of Salinomycin on different cell subpopulations. mdpi.com This approach has shown that Salinomycin selectively inhibits the proliferation of cancer stem cells (CSCs) within a heterogeneous population. mdpi.com For example, in JIMT-1 breast cancer cells, this technique revealed that the CD24⁻ subpopulation, which is associated with stemness, was more significantly affected by Salinomycin treatment than the CD24⁺ population. mdpi.com Live-cell imaging has also been used to measure the production of reactive oxygen species (ROS) in response to Salinomycin, utilizing probes like CM-H2DCF-DA to quantify fluorescence intensity changes by flow cytometry or confocal microscopy. nih.gov

Transmission Electron Microscopy (TEM) for Subcellular Organelle Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for examining the ultrastructure of subcellular organelles, providing critical insights into the morphological changes induced by Salinomycin Sodium. nih.govbiorxiv.orgbiorxiv.org This technique transmits electrons through ultra-thin sections of a sample to generate high-magnification images, revealing fine details of organelles like mitochondria and lysosomes. nih.govbiorxiv.org

TEM has been employed to study the effects of Salinomycin on various cellular components. For instance, in studies investigating cell death mechanisms, TEM can be used to identify the characteristic ultrastructural features of apoptosis or autophagy. In the context of Salinomycin research, TEM could be used to visualize the swelling of the endoplasmic reticulum, mitochondrial damage, or the accumulation of autophagosomes, which are hallmarks of its activity in some cancer cells. The high resolution of TEM allows for the detailed analysis of mitochondrial cristae and the integrity of organelle membranes following treatment. nih.gov

While direct TEM analysis of Salinomycin-treated cells is a common application, the technique is also crucial for characterizing the tools used in Salinomycin research. For example, TEM has been used to characterize ferritin-based nanozymes designed for targeted drug delivery, a system that could potentially be adapted for Salinomycin. thno.org In such studies, TEM confirms the size, morphology, and successful integration of nanoparticles within the protein shell. thno.org

Omics Approaches in Response to Salinomycin Sodium

"Omics" technologies provide a global perspective on the molecular changes occurring within a cell in response to Salinomycin Sodium. These high-throughput methods allow for the simultaneous analysis of thousands of genes, proteins, or other molecules, offering a comprehensive view of the drug's impact on cellular pathways.

Gene Expression Profiling (e.g., Microarray, RNA-Seq)

Gene expression profiling techniques, such as microarrays and RNA-Sequencing (RNA-Seq), have been pivotal in elucidating the molecular pathways modulated by Salinomycin Sodium. These methods quantify the abundance of mRNA transcripts on a genome-wide scale, revealing which genes are activated or suppressed by the compound.

In a study on human prostate cancer PC-3 cells, cDNA microarray analysis was performed to understand the genome-wide expression patterns following Salinomycin treatment. hilarispublisher.com The results indicated a significant downregulation of genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases, and an upregulation of cyclin-dependent kinase inhibitors. hilarispublisher.com This finding suggests that Salinomycin induces cell cycle arrest, which was confirmed by flow cytometry showing an accumulation of cells in the G1 phase. hilarispublisher.com The same study also found an increase in the mRNA and protein levels of genes related to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), including HSPA5/Bip, DDIT3/CHOP, TRIB3, ATF4, and ATF6. hilarispublisher.com

Similarly, in endometrial cancer cells (Ishikawa cell line), microarray analysis revealed that Salinomycin alters the expression of genes related to stemness. researchgate.net Notably, the expression of TGFβ2 and WNT5A was upregulated, while COL14A1 and CDH2 were downregulated. researchgate.net In prostate cancer cells, gene expression analysis showed that Salinomycin reduced the expression of key oncogenes like MYC, AR, and ERG. researchgate.net Global gene expression analyses have also demonstrated that Salinomycin treatment leads to a loss of expression of genes characteristic of breast cancer stem cells. acs.org

Proteomics and Phosphoproteomics Analyses

Proteomics and phosphoproteomics provide a functional snapshot of the cell by analyzing the abundance of proteins and their phosphorylation status, respectively. These approaches can reveal changes in signaling pathways and cellular processes that are not apparent from gene expression data alone.

In a study using HCT116 colon carcinoma cells grown as both monolayers and multicellular tumor spheroids, mass spectrometry-based proteomics was used to investigate the effects of Salinomycin. researchgate.netacs.org The analysis identified thousands of proteins and showed that Salinomycin treatment, along with other OXPHOS inhibitors, led to a negative enrichment of proliferation-related proteins and an upregulation of proteins involved in hypoxia, metabolic, and immune processes. acs.org A detailed analysis of cholesterol homeostasis proteins revealed an upregulation of key enzymes in the mevalonate (B85504) pathway, such as HMGCS1 and HMGCR, in monolayer and proliferative spheroids, but not in quiescent spheroids, upon Salinomycin treatment. acs.org

Phosphoproteomics, which focuses on the phosphorylation of proteins, is particularly useful for dissecting signaling cascades. Spatially resolved phosphoproteomics can identify signaling partners associated with specific subcellular locations. nih.gov While not yet extensively applied to Salinomycin, this technique holds promise for mapping the precise signaling events triggered by the compound, for example, at the RAB11-positive recycling endosomes where some receptors are known to signal. nih.gov This could help to further unravel the mechanisms by which Salinomycin affects pathways like Wnt/β-catenin and mTORC1, where phosphorylation events are critical. researchgate.net

microRNA Expression Profiling

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally. Profiling miRNA expression changes in response to Salinomycin can identify key regulatory networks affected by the compound.

In a study on endometrial cancer cells (Ishikawa line), microarray analysis was used to assess the influence of Salinomycin on the expression of miRNAs related to stemness. researchgate.net The results showed that Salinomycin caused significant changes in miRNA expression, with hsa-miR-411 being upregulated, and several others, including hsa-miR-200a, hsa-miR-33a, hsa-miR-199a, hsa-miR-371-5p, hsa-miR-374, and hsa-miR-374b, being downregulated. researchgate.net Another study on the same cell line investigated the effect of Salinomycin on miRNAs regulating caspases, key enzymes in apoptosis. nih.gov It was found that Salinomycin treatment led to changes in the expression of miRNAs with a high probability of impacting caspase genes, such as a decrease in hsa-miR-30d (targeting the upregulated CASP3) and an increase in hsa-miR-21 (targeting the downregulated CASP8). nih.gov

In head and neck squamous cell carcinoma (HNSCC) stem cells, Illumina arrays were used to profile miRNA expression as a function of Salinomycin dose, contributing to the understanding of its effects on this cell population. d-nb.info These studies highlight the role of miRNAs as mediators of Salinomycin's effects on apoptosis and cancer stemness.

High-Throughput Screening Methodologies for Compound Discovery

High-throughput screening (HTS) is a powerful approach for identifying novel bioactive compounds from large chemical libraries. It was through an innovative HTS methodology that Salinomycin was first identified as a potent and selective agent against cancer stem cells (CSCs).

The seminal study that brought Salinomycin to the forefront of cancer research utilized a high-throughput screening of approximately 16,000 chemical compounds. hilarispublisher.comd-nb.info The screen was specifically designed to identify agents that could selectively eradicate breast CSCs. d-nb.info This was achieved by using a novel screening method that likely involved monitoring the viability or specific markers of CSC populations. The screening revealed that Salinomycin was remarkably effective, killing breast CSCs at a rate over 100 times more effectively than the conventional chemotherapeutic drug paclitaxel (B517696). d-nb.info

HTS methodologies can be adapted for various purposes beyond initial discovery. For instance, they can be used to screen for derivatives of a known compound, like Salinomycin, to find analogues with improved efficacy or different properties. nih.gov These screens often employ microplate formats (e.g., 96-well or 384-well plates) and automated liquid handling to test thousands of compounds in a short period. jmb.or.kr The readouts for these screens can be diverse, ranging from cell viability assays to more specific measures like changes in fluorescence from a reporter gene or protein. Microbial inhibition tests and enzyme-linked immunosorbent assays (ELISA) are other HTS-compatible methods used for detecting and quantifying compounds like Salinomycin in various samples. mdpi.com

In Silico Modeling and Molecular Docking Studies

In the realm of drug discovery and repositioning, in silico methodologies such as molecular docking and molecular dynamics simulations are pivotal. These computational techniques have been employed to investigate the interaction of Salinomycin Sodium with various protein targets.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For instance, Salinomycin has been the subject of docking studies against various protein targets. researchgate.netmdpi.com One study screened several FDA-approved drugs, including Salinomycin, against four proteins of the SARS-CoV-2 virus. The results suggested that Salinomycin targeted the papain-like protease (PLpro). researchgate.net Another in silico screening of the DrugBank database also identified Salinomycin as a potential candidate against SARS-CoV-2, with docking scores of -8.0 kcal/mol for the main protease (MP), -7.2 kcal/mol for PLpro, and -8.6 kcal/mol for the RNA-dependent RNA polymerase (RdRp). mdpi.com

These computational approaches are instrumental in narrowing down potential drug candidates and elucidating their mechanisms of action at a molecular level, thus guiding further experimental validation. researchgate.netdntb.gov.ua

In Vitro Cellular Assays for Functional Evaluation

A battery of in vitro cellular assays is employed to meticulously evaluate the functional effects of Salinomycin Sodium on cancer cells. These assays provide critical data on its impact on cell viability, proliferation, and the induction of specific cellular death pathways.

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo, Alamar Blue, SRB, BrdU)

The cytotoxic and anti-proliferative effects of Salinomycin Sodium are commonly quantified using various cell viability assays. These assays rely on different cellular functions, such as metabolic activity or DNA synthesis, to determine the number of viable cells after treatment.

MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. nih.gov The amount of formazan is directly proportional to the number of viable cells. Studies have utilized the MTT assay to demonstrate the dose-dependent inhibition of cell viability by Salinomycin in various cancer cell lines. targetmol.comspandidos-publications.com For example, in head and neck squamous cell carcinoma cell lines, the IC50 of Salinomycin was determined to be between 5 and 10 μM for FaDu cells and between 0.5 and 1 μM for HLaC79 C1 cells using this assay. spandidos-publications.com

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. bmglabtech.com The amount of ATP is proportional to the number of viable cells in culture. bmglabtech.com It is often used as a benchmark for comparing the results of other viability assays. nih.gov

AlamarBlue™ Assay: This assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. bmglabtech.com It is a non-toxic assay that allows for continuous monitoring of cell viability. nih.gov

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

BrdU Incorporation Assay: This assay measures cell proliferation by detecting the incorporation of the synthetic nucleoside analog bromodeoxyuridine (BrdU) into newly synthesized DNA of replicating cells. reactionbiology.com

These assays consistently demonstrate that Salinomycin Sodium inhibits the viability and proliferation of a wide range of cancer cells in a dose- and time-dependent manner. targetmol.comtandfonline.com

Table 1: Examples of Cell Viability Assays Used in Salinomycin Sodium Research

AssayPrincipleCell Line ExamplesReference
MTT Measures mitochondrial dehydrogenase activityHuman umbilical vein endothelial cells (HUVECs), FaDu, HLaC79 C1 targetmol.comspandidos-publications.com
CellTiter-Glo® Quantifies ATP levelsPC-9 (non-small cell lung cancer) nih.gov
AlamarBlue™ Measures metabolic reduction of resazurinColon carcinoma cell line bmglabtech.com

Apoptosis and Autophagy Assays (e.g., Annexin V/PI, Acridine Orange Staining, Caspase Activity)

Salinomycin Sodium has been shown to induce programmed cell death, primarily through apoptosis and autophagy. Various assays are used to detect and quantify these processes.

Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect apoptosis. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells. Studies have consistently used this method to demonstrate that Salinomycin induces apoptosis in various cancer cells, including breast cancer and glioma cells. iiarjournals.orgspandidos-publications.comnih.gov For example, treatment of MCF-7 and MDA-MB-231 breast cancer cells with 2.5 μM Salinomycin resulted in 36.76% and 25.88% apoptotic cells, respectively. iiarjournals.org

Acridine Orange (AO) Staining: Acridine orange is a fluorescent dye that can be used to visualize acidic vesicular organelles (AVOs), such as autophagolysosomes, which are characteristic of autophagy. spandidos-publications.comnih.gov Increased AO staining in Salinomycin-treated cells indicates the induction of autophagy. iiarjournals.orgnih.gov This has been observed in breast cancer and prostate cancer cells following Salinomycin treatment. iiarjournals.orgnih.gov

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Colorimetric or fluorometric assays are used to measure the activity of specific caspases, such as caspase-3 and caspase-9, to confirm the activation of the apoptotic cascade. Salinomycin treatment has been shown to increase the activity of caspase-3 in human glioma and prostate cancer cells. spandidos-publications.comnih.gov

These assays have been instrumental in revealing the dual role of Salinomycin in inducing both apoptosis and autophagy in cancer cells. iiarjournals.orgnih.govnih.gov

Reactive Oxygen Species (ROS) Measurement

The generation of reactive oxygen species (ROS) is a significant mechanism underlying the anticancer effects of Salinomycin Sodium.

Intracellular ROS levels are typically measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). iiarjournals.orgplos.org DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of DCF fluorescence, often measured by flow cytometry, is proportional to the intracellular ROS levels.

Numerous studies have demonstrated that Salinomycin treatment leads to a significant increase in intracellular ROS production in various cancer cell lines, including aggressive breast cancer cells, osteoblastoma cells, and prostate cancer cells. iiarjournals.orgplos.orgnih.gov This increase in ROS has been linked to the induction of apoptosis and autophagy. iiarjournals.orgnih.govplos.org For instance, in MDA-MB-231 breast cancer cells, intracellular ROS levels increased after 24 hours of Salinomycin treatment and peaked at 48 hours. iiarjournals.org Similarly, in prostate cancer cells, Salinomycin significantly increased ROS production in a dose-dependent manner. nih.gov Furthermore, the use of ROS scavengers like N-acetyl-L-cysteine (NAC) has been shown to attenuate Salinomycin-induced apoptosis and autophagy, confirming the critical role of ROS in its mechanism of action. iiarjournals.orgnih.gov

Spheroid and Colony Formation Assays

To assess the long-term proliferative capacity and the effect on cancer stem-like cells, spheroid and colony formation assays are utilized.

Spheroid Formation Assay: This assay evaluates the ability of cancer cells to grow as three-dimensional spheroids, a characteristic of cancer stem cells and a model that more closely mimics in vivo tumor microenvironments. Salinomycin has been shown to inhibit the formation and viability of spheroids in various cancer types, including head and neck squamous cell carcinoma and chondrosarcoma. spandidos-publications.comresearchgate.net

Colony Formation Assay: This assay measures the ability of a single cell to proliferate and form a colony. It is a key indicator of long-term cell survival and clonogenic potential. Treatment with Salinomycin has been demonstrated to significantly reduce the number and size of colonies formed by various cancer cells, including gastric cancer and head and neck squamous cell carcinoma cells. spandidos-publications.comsalinomycin.pl For example, in gastric cancer, ALDHhigh cells, which have stem-like properties, formed more colonies than ALDHlow cells, and Salinomycin was shown to be effective against these cells. salinomycin.pl

These assays provide strong evidence for the ability of Salinomycin Sodium to target the self-renewal capacity of cancer cells and inhibit their long-term survival. spandidos-publications.comsalinomycin.pl

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The effect of Salinomycin Sodium on these processes is evaluated using specific in vitro assays.

Wound Healing (Scratch) Assay: This assay assesses cell migration by creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. Salinomycin treatment has been shown to significantly inhibit the migration of various cancer cells, including uveal melanoma and non-small cell lung cancer cells, in a dose-dependent manner. nih.govnih.gov

Transwell Migration and Invasion Assays: These assays use a chamber with a porous membrane to quantify cell migration (through an uncoated membrane) and invasion (through a membrane coated with an extracellular matrix component like Matrigel). Studies have consistently shown that Salinomycin effectively inhibits the migration and invasion of cancer cells, such as human umbilical vein endothelial cells (HUVECs), uveal melanoma cells, and non-small cell lung cancer cells. nih.govnih.govmedchemexpress.com

These findings highlight the potential of Salinomycin Sodium to interfere with the metastatic cascade by inhibiting the migratory and invasive properties of cancer cells. tandfonline.comnih.gov

Flow Cytometry for Phenotypic Analysis

Flow cytometry is a powerful technique used in salinomycin sodium research to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. This methodology allows for the high-throughput, quantitative analysis of various cellular parameters, providing detailed insights into the phenotypic changes induced by salinomycin sodium treatment. Key applications include the assessment of cell viability, apoptosis, cell cycle progression, and the identification and quantification of specific cell subpopulations, such as cancer stem cells (CSCs).

One of the primary uses of flow cytometry in this context is to investigate the effects of salinomycin on cancer stem cells, a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. nih.gov For instance, studies have utilized flow cytometry to quantify the expression of specific cell surface markers associated with CSCs. In human cervical cancer xenograft models, flow cytometric analysis of cells from disaggregated tumors revealed a significant decrease in the percentage of CD44-positive cells after treatment with salinomycin-loaded nanoparticles. dovepress.com In untreated HeLa-derived tumors, the CD44-positive population was approximately 21.9%, which was reduced to 13.8% with free salinomycin and further to 6.55% with the nanoparticle formulation. dovepress.com

Similarly, in hepatocellular carcinoma (HCC) cell lines, salinomycin treatment led to a dose-dependent reduction in the proportion of CD133-positive cells, another widely recognized CSC marker. plos.org Flow cytometry demonstrated that in HepG2 cells, the CD133+ fraction decreased from 10.9% in controls to 2.2% at the IC80 concentration of salinomycin. plos.org Comparable reductions were observed in SMMC-7721 and BEL-7402 cell lines. plos.org

Flow cytometry is also instrumental in elucidating the mechanisms by which salinomycin induces cell death. By using fluorescent dyes that stain for specific cellular events, researchers can quantify the extent of apoptosis. For example, Annexin V/Propidium Iodide (PI) staining is a common assay where Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. In studies on aggressive breast cancer cells (MDA-MB-231 and MCF-7), flow cytometry with Annexin V/PI staining showed a significant increase in apoptotic cells following salinomycin treatment. iiarjournals.org Specifically, 2.5 μM salinomycin induced apoptosis in 36.76% of MCF-7 cells and 25.88% of MDA-MB-231 cells. iiarjournals.org In colorectal cancer cell lines HCT116 and DLD-1, the combination of salinomycin and dichloroacetate (B87207) dramatically increased the populations of both early and late apoptotic cells as determined by flow cytometry. researchgate.net

Furthermore, flow cytometry can be employed to analyze changes in the cell cycle. Salinomycin has been shown to cause cell cycle arrest in various cancer cell lines. In HCC cells, flow cytometric analysis revealed that salinomycin induced G0/G1 arrest in HepG2 cells, while causing G2/M arrest in SMMC-7721 and BEL-7402 cells. plos.org This highlights the cell-type-specific effects of the compound.

The investigation of intracellular mechanisms is also facilitated by flow cytometry. For instance, the generation of reactive oxygen species (ROS), a proposed mechanism of salinomycin's action, can be measured using fluorescent probes like DCF-DA. In MDA-MB-231 breast cancer cells, a time-dependent increase in intracellular ROS levels was detected by flow cytometry following salinomycin treatment. iiarjournals.org Another application is the measurement of changes in intracellular ion concentrations. In a study on Trypanosoma brucei, flow cytometry with the fluorescent probe Sodium Green™ tetraacetate was used to demonstrate that salinomycin treatment led to a more than two-fold increase in intracellular Na+ concentration. nih.gov

The effect of salinomycin on mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health and early apoptosis, is also assessed using flow cytometry with dyes like DiOC6 or JC-1. iiarjournals.orgplos.org A decrease in the red/green fluorescence ratio of JC-1 indicates a loss of ΔΨm. plos.org

The table below summarizes representative findings from flow cytometry studies on the effects of salinomycin sodium.

Cell LineParameter AnalyzedKey Findings
HeLa (Cervical Cancer) CD44 expressionUntreated: 21.9% CD44+; Salinomycin NP: 6.55% CD44+ dovepress.com
HepG2 (Hepatocellular Carcinoma) CD133 expressionControl: 10.9% CD133+; Salinomycin (IC80): 2.2% CD133+ plos.org
SMMC-7721 (Hepatocellular Carcinoma) CD133 expressionControl: 7.7% CD133+; Salinomycin (IC80): 1.4% CD133+ plos.org
BEL-7402 (Hepatocellular Carcinoma) CD133 expressionControl: 6.3% CD133+; Salinomycin (IC80): 1.0% CD133+ plos.org
MCF-7 (Breast Cancer) Apoptosis (Annexin V/PI)36.76% apoptotic cells with 2.5 μM Salinomycin iiarjournals.org
MDA-MB-231 (Breast Cancer) Apoptosis (Annexin V/PI)25.88% apoptotic cells with 2.5 μM Salinomycin iiarjournals.org
D456 (Glioblastoma) SOX2 expressionStatistically significant decrease in SOX2-positive population spandidos-publications.com
T. brucei Intracellular Na+Over two-fold increase in median fluorescence intensity with Sodium Green™ probe nih.gov

Biosynthesis and Chemical Modifications of Salinomycin Sodium for Research Purposes

Elucidation of Biosynthetic Pathways in Microbial Systems

Salinomycin (B1681400) is a natural product primarily isolated from the bacterium Streptomyces albus chemistryviews.orgmdpi.comjst.go.jprowan.edu. Its biosynthesis proceeds via a complex polyketide synthase (PKS) pathway researchgate.netresearchgate.netnih.gov. The biosynthetic gene cluster (BGC) responsible for salinomycin production, known as the sal cluster, spans over 100 kilobases (kb) and comprises at least 27 genes researchgate.netresearchgate.net.

The core polyketide scaffold of salinomycin is assembled by nine type I PKS genes, designated salA1 through salA9 researchgate.netresearchgate.netnih.gov. This assembly utilizes one acetyl-CoA, five malonyl-CoA, six methylmalonyl-CoA, and three ethylmalonyl-CoA units as precursors researchgate.netnih.gov. Beyond the core PKS genes, the sal cluster includes seven tailoring genes crucial for post-modification of the polyketide scaffold, as well as genes involved in resistance and regulation researchgate.net.

Streptomyces albus strains, such as S. albus ZD11, exhibit a remarkable capability to utilize soybean oil as a primary carbon source for salinomycin biosynthesis asm.org. This efficiency is attributed to enhanced triacylglycerol (TAG) metabolism and acyl coenzyme A biosynthesis within the bacterium asm.org. Furthermore, the sal biosynthetic gene cluster has been found to regulate the β-oxidation pathway by incorporating β-oxidation genes, such as fadB3, which encodes a 3-hydroxyacyl-CoA dehydrogenase nih.govnih.gov. Deletion of fadB3 significantly reduces salinomycin production, highlighting its critical role in providing precursors and regulating metabolic flux for efficient polyketide synthesis nih.govnih.gov.

Semisynthesis and Total Synthesis Approaches for Analog Generation

The intricate and densely functionalized molecular architecture of salinomycin, characterized by 18 chiral centers and multiple oxygenated rings, has posed significant synthetic challenges and stimulated the development of various methodologies for its laboratory synthesis and the generation of analogs chim.itresearchgate.net.

Total Synthesis: Three notable total syntheses of salinomycin have been reported: by Kishi in 1981, Yonemitsu in 1989, and Kocienski in 1994 chim.itresearchgate.net. These synthetic strategies often involve the strategic disconnection of the C9-C10 bond in the retrosynthetic pathway, which corresponds to a stereoselective crossed aldol (B89426) condensation in the forward synthesis chim.it. Other approaches have focused on the independent construction of key fragments, such as the tetrahydropyran (B127337) ring and the complex tricyclic bis-spiroacetal core chim.itresearchgate.netacs.org. Some total syntheses have demonstrated the feasibility of building the entire salinomycin skeleton from readily available and inexpensive precursors, including glucose, mannitol, and ethyl (S)-lactate researchgate.net.

Semisynthesis: Semisynthesis involves the chemical modification of the naturally occurring salinomycin molecule chim.itnih.govsalinomycin.plrsc.org. This approach is particularly attractive for research purposes as it allows for the generation of analogs with potentially improved biological properties, such as enhanced selectivity, and provides a means to further elucidate the structural requirements for its mechanism of action chim.itrsc.org. Chemical modifications typically target the oxygen-containing functional groups, including the carboxylic acid, hydroxyl, and ketone groups, which are known to be involved in the ion-binding properties of salinomycin chim.ittandfonline.com. To facilitate these modifications, the carboxylic acid moiety is often protected, for instance, by converting it to a trimethylsilylethyl (TMSEt) ester, which allows for cleaner and more selective reactions at other sites acs.orgsalinomycin.pl.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of salinomycin and its derivatives are crucial for understanding which structural features contribute to its biological activity, particularly its ionophoric properties and anticancer effects tandfonline.comnih.gov.

Key findings from SAR studies indicate that the terminal carboxylic acid (C1), the β-hydroxyketone, and the allylic alcohol functions within the salinomycin molecule play significant roles in its biological activity tandfonline.comtandfonline.com. These groups are critical for the compound's ability to complex with cations and facilitate ion transport across membranes tandfonline.comtandfonline.com. A strong parallelism has been observed between the antimicrobial and ion-transport activities of salinomycin and its derivatives, suggesting that these properties are closely linked to its biological efficacy tandfonline.comtandfonline.com.

Salinomycin exhibits a distinct preference for potassium ions (K+) over other monovalent and divalent cations, with the selectivity sequence being K+ > Rb+ > Na+ >> Ca2+ tandfonline.com. Modifications to the C1 carboxyl group, such as the formation of amides or esters, can significantly alter the compound's ability to bind metal cations and its selectivity chim.itmdpi.com. Interestingly, these C1 modifications can also change the mechanism of cation transport from an electroneutral one to a biomimetic mechanism mdpi.com. The C1 and C11 positions are identified as important ion-coordinating features, and any modifications that directly interfere with these primary ion-coordinating motifs typically lead to a significant reduction or loss of activity mdpi.comnih.goviese.edu.

While the C20 hydroxyl group is generally not directly involved in ion chelation, its acylation can influence the compound's potency, possibly by affecting steric hindrance for ion chelation zhougroup.org. Furthermore, the stereoscopic configurations at the spiro C17 and C21 atoms, as well as the presence of benzoyl groups at O-20 on the rigid B/C/D spiro-ketal structures, have been identified as crucial for the biological activity of salinomycin derivatives rsc.org.

Development of Novel Analogs with Modified Biological Profiles

The chemical modification of salinomycin is a well-established strategy to develop novel analogs with improved therapeutic properties, including enhanced selectivity against cancer stem cells (CSCs) and reduced toxicity towards normal cells chim.itnih.govsalinomycin.plrsc.orgmdpi.comresearchgate.netuams.eduresearchgate.net. These efforts aim to overcome limitations of the parent compound and expand its potential applications.

Salinomycin derivatives have demonstrated varied antiproliferative activities depending on the specific chemical modification (e.g., type of ester or amide moiety) and the cancer cell line tested chim.it. Notably, many C1 esters and amides have shown lower toxicity to normal cells compared to conventional chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922), highlighting their potential for a more favorable therapeutic index salinomycin.pl. Beyond anticancer applications, salinomycin analogs have also been investigated for their antimicrobial, antitubercular, and trypanocidal activities salinomycin.plmdpi.comresearchgate.net.

C1 Carboxyl and C20 Hydroxyl Modifications

Chemical modifications of salinomycin have primarily focused on the C1 carboxyl and C20 hydroxyl groups, given their accessibility and influence on biological activity.

C1 Carboxyl Modifications: The C1 carboxyl group is a crucial site for derivatization, leading to the synthesis of a wide array of esters and amides rowan.educhim.itnih.govsalinomycin.plmdpi.comresearchgate.net. These modifications can profoundly impact the antiproliferative activity of the resulting analogs chim.it. For instance, trifluoroethyl ester and short aliphatic chain esters of salinomycin have demonstrated potent anticancer activity chim.it. N-benzyl amides, particularly those containing fluorine atoms, have shown promising anticancer and antimicrobial properties mdpi.comresearchgate.net.

C20 Hydroxyl Modifications: The C20 hydroxyl group represents another significant site for chemical modification rowan.edunih.govrsc.orgsalinomycin.pliese.eduzhougroup.orgresearchgate.netnih.gov. Acylation of the C20 hydroxyl can lead to a substantial improvement in the IC50 values against cancer cells, in some cases reducing them to one-fifth of that of native salinomycin rsc.orgiese.edunih.govrsc.org. Selective acylation at the C20 position can be achieved by protecting the C1 carboxylic acid moiety rsc.org. Research suggests that C20-acylated analogs with less bulky substituents tend to exhibit higher potency zhougroup.org. Furthermore, inversion of the C20 configuration has been explored as a strategy to enhance the compound's potency zhougroup.org. While the C9 and C28 hydroxyl groups can also be selectively acylated, modifications at positions directly involved in ion-binding, such as C9, can lead to a reduction in biological activity rsc.orgrsc.org.

Creation of Doubly Modified Derivatives

The strategy of creating doubly modified salinomycin derivatives, typically involving both the C1 carboxyl and C20 hydroxyl positions, has proven effective in generating analogs with enhanced and diverse biological activity profiles nih.govresearchgate.netresearchgate.netnih.govnih.gov.

Examples of such doubly modified compounds include C1 esters or amides where the C20 hydroxyl group has been oxidized to a ketone (C20-oxo derivatives) nih.govresearchgate.netuams.eduresearchgate.net. These double modifications can result in compounds with superior potency compared to single modifications or even the unmodified salinomycin nih.govresearchgate.netuams.edunih.govnih.gov. For instance, a screening of 17 C1-single and C1/C20-double modified analogs revealed that six single- and two double-modified compounds were more potent against the MDA-MB-231 breast cancer cell line than salinomycin itself nih.govnih.gov. A double-modified analog of C20-oxo-salinomycin incorporating a hydroxamic acid moiety demonstrated greater potency than salinomycin across various breast cancer cell lines and other tumor types uams.edu.

Moreover, studies have shown that acylation of the C20 hydroxyl group can improve the activity of salinomycin C1 amides, although this effect was not observed for C1 esters nih.gov. Some doubly modified analogs have even surpassed the activity of widely used cytostatic drugs like cisplatin and doxorubicin in multidrug-resistant cell lines, underscoring their therapeutic potential nih.gov.

Table 1: Representative Salinomycin Analog Modifications and Their Impact on Activity

Modification SiteType of ModificationObserved Effect on Biological ActivityReference
C1 CarboxylAmides, EstersVaried antiproliferative activity; reduced toxicity to normal cells; altered cation binding/transport. chim.itsalinomycin.plmdpi.com
C20 HydroxylAcylationImproved IC50 values (up to 5-fold reduction); influenced by substituent bulk. rsc.orgiese.eduzhougroup.orgnih.govrsc.org
C1/C20Double Modification (e.g., C1 amide/ester + C20-oxo)Enhanced potency, sometimes surpassing unmodified SAL or standard chemotherapeutics. nih.govresearchgate.netuams.edunih.govnih.gov
C11, C1Ion-coordinating motifsDisruption leads to significant loss of activity. mdpi.comnih.goviese.edu
C17, C21 (Spiro)Stereoscopic configurationCrucial for biological activity. rsc.org

Future Directions and Emerging Areas of Research for Salinomycin Sodium

Integration into Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)

The limitations of traditional two-dimensional (2D) cell cultures in predicting in vivo drug responses have led to the adoption of more complex and physiologically relevant preclinical models. The integration of salinomycin (B1681400) sodium into studies utilizing organoids and patient-derived xenografts (PDXs) represents a critical step forward in evaluating its therapeutic potential.

Organoids , three-dimensional (3D) structures grown from stem cells that self-organize to mimic the architecture and function of an organ, offer a more accurate representation of in vivo tissues. Research has shown that salinomycin can effectively eliminate CSCs in tumor biopsy-derived organoids from triple-negative breast cancer patients. nih.gov In one study, patient-derived feline mammary tumor 2.5D organoids (FMTOs) were used to examine the anti-tumor potential of salinomycin. The results indicated that salinomycin decreased cell viability in a dose-dependent manner and induced apoptosis. nih.gov These organoid models provide a valuable platform to study the effects of salinomycin on tumor heterogeneity and its interactions with the tumor microenvironment.

Patient-Derived Xenografts (PDXs) involve the implantation of human tumor tissue directly into immunodeficient mice, preserving the original tumor's architecture and genetic profile. dovepress.com PDX models are considered more clinically predictive than cell line-derived xenografts. dovepress.com Studies utilizing PDX models have demonstrated the in vivo efficacy of salinomycin. For instance, in a colorectal cancer PDX model, salinomycin alone or in combination with the FOLFOX regimen showed superior antitumor activity compared to FOLFOX therapy alone. plos.orgfundacjarakiety.pl Similarly, the antitumor effects of salinomycin and its derivatives have been confirmed in breast cancer PDX models. nih.gov The use of these advanced models will be crucial in determining the translational potential of salinomycin and its derivatives.

Deeper Elucidation of Molecular Specificity and Off-Target Effects in Research Contexts

While salinomycin's ability to target CSCs is a key area of interest, a comprehensive understanding of its molecular specificity and potential off-target effects is essential for its application in research. Salinomycin's primary mechanism of action is as an ionophore, disrupting ion gradients across cellular membranes, particularly for potassium (K+) ions. rsc.orgrootspress.orgtoku-e.com This disruption affects various cellular processes and signaling pathways.

Key signaling pathways inhibited by salinomycin include:

Wnt/β-catenin pathway: Salinomycin has been shown to inhibit this pathway, which is crucial for tumorigenesis and CSC self-renewal. rsc.orgmdpi.commedchemexpress.com It can block the phosphorylation of LRP6, a co-receptor in the Wnt pathway, leading to its degradation. medchemexpress.com

Other pathways: Research has also indicated that salinomycin can interfere with Notch, Hedgehog, and Akt signaling pathways. researchgate.netmdpi.com

However, its ionophore activity is not specific to cancer cells and can affect healthy tissues, leading to potential off-target effects. rootspress.org In research contexts, understanding these off-target effects is critical to accurately interpret experimental results. For example, salinomycin has been reported to induce neurotoxic side effects in mice, causing a sensory polyneuropathy. researchgate.net Further research is needed to fully characterize the molecular basis of these off-target effects and to develop strategies to mitigate them in experimental models.

Rational Design of Next-Generation Salinomycin Sodium Derivatives with Improved Research Properties

To enhance the therapeutic index and research utility of salinomycin, significant efforts are being directed towards the rational design and synthesis of novel derivatives. researchgate.netsalinomycin.pl The goal is to create analogues with increased potency against cancer cells, improved selectivity for CSCs, and reduced toxicity to normal cells. researchgate.net

Chemical modifications of the salinomycin molecule have focused on several key positions, including the C1 carboxylic acid group and the C20 hydroxyl group. mdpi.comrsc.org

Modification SiteType of DerivativeObserved Effects in Research Models
C1 Carboxylic Acid Esters and AmidesSome ester and amide derivatives have shown greater anti-proliferative efficacy against various cancer cell lines compared to the parent salinomycin. mdpi.com
C20 Hydroxyl Group Acylated AnalogsAcylation at the C20 position has been shown to improve IC50 values, with some derivatives being five times more potent than salinomycin against breast cancer cell lines. rsc.orgrsc.org
C20 Position Amino Derivatives (e.g., Ironomycin)C20-epi-amino derivatives have demonstrated potent and selective activity against mesenchymal CSC models. acs.org Ironomycin, a C20-propargylamine derivative, showed more potent in vivo activity and greater selectivity against breast CSCs than salinomycin. acs.org
Conformational Restriction Cyclic DerivativesTethering the C1 and C20 hydroxyl groups to create cyclic derivatives has shown to preserve or enhance biological activity, highlighting the importance of a compact conformation for ion binding. nih.gov

These studies demonstrate that rational chemical modification can lead to the development of next-generation salinomycin derivatives with superior properties for preclinical research. researchgate.net Continued exploration of structure-activity relationships will be vital in optimizing these compounds.

Identification of Predictive Biomarkers for Response in Preclinical Research Models

To facilitate more effective preclinical studies and eventual clinical translation, the identification of predictive biomarkers for salinomycin response is a critical area of future research. Biomarkers could help in stratifying preclinical models (e.g., cell lines, PDXs) based on their likely sensitivity to salinomycin, leading to more targeted and informative experiments.

Potential biomarkers could be related to:

Cancer Stem Cell Markers: Given salinomycin's selectivity for CSCs, markers such as CD133, CD44, and aldehyde dehydrogenase (ALDH) activity could be investigated as predictors of response. rootspress.orgmdpi.com

Gene Expression Signatures: Gene expression profiling of sensitive versus resistant preclinical models could reveal a "salinomycin response signature." A 17-gene signature was identified in murine leukemia cells that was induced by salinomycin treatment. oncotarget.com

Signaling Pathway Activation: The status of pathways known to be inhibited by salinomycin, such as the Wnt/β-catenin pathway, could serve as a biomarker. rootspress.org

Iron Metabolism: CSCs have been noted to have higher iron levels, and salinomycin can trigger a potent reactive oxygen species (ROS) reaction in these cells, suggesting that markers of iron metabolism could be predictive. frontiersin.org

The identification and validation of such biomarkers in a range of preclinical models will be essential for advancing the study of salinomycin and its derivatives in a more precise and effective manner.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for evaluating Salinomycin Sodium’s solubility and stability in vitro?

  • Methodology : Solubility is typically assessed in solvents like DMSO, methanol, or aqueous buffers at varying pH levels using UV-Vis spectroscopy or HPLC. Stability studies involve storing solutions at different temperatures (e.g., -20°C, 4°C, room temperature) and analyzing degradation over time via mass spectrometry or chromatography .
  • Key Considerations : Ensure consistency in solvent purity, temperature control, and use of inert storage conditions to prevent oxidation.

Q. How do researchers validate Salinomycin Sodium’s inhibitory effects on Wnt/β-catenin signaling in cancer stem cells (CSCs)?

  • Methodology : Common assays include:

  • TOPFlash Reporter Assay : Measures β-catenin/TCF transcriptional activity.
  • Western Blotting : Quantifies phosphorylated LRP6 and β-catenin levels.
  • Flow Cytometry : Identifies CSC markers (e.g., CD44+/CD24-) post-treatment .
    • Data Interpretation : Dose-dependent reductions in marker expression (e.g., 50% inhibition at 4 µM in HUVECs) confirm pathway disruption .

Q. What in vivo models are appropriate for studying Salinomycin Sodium’s antitumor efficacy?

  • Methodology : Use xenograft models (e.g., MDA-MB-231 TNBC cells in immunocompromised mice) to assess tumor volume reduction and metastasis suppression. Intraperitoneal or oral administration routes are common, with pharmacokinetic studies monitoring plasma half-life and tissue distribution .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC50 values for Salinomycin Sodium across cell lines?

  • Methodology : Conduct comparative studies under standardized conditions (e.g., identical cell culture media, passage numbers, and assay durations). Meta-analyses of published data should account for variables like cell line heterogeneity, drug batch purity, and assay sensitivity .
  • Example : HUVECs show 32.1% growth inhibition at 4 µM, while TNBC cells may require higher doses due to differential Wnt pathway activation .

Q. What experimental strategies optimize the synergistic combination of Salinomycin Sodium with other agents (e.g., Resveratrol) in triple-negative breast cancer (TNBC)?

  • Methodology :

  • Dose-Response Matrix : Use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy).
  • Functional Assays : Evaluate migration (wound healing), clonogenicity (colony formation), and stemness (tumorosphere assays) post-combination therapy .
    • Key Finding : Salinomycin + Resveratrol reduces TNBC cell proliferation by 70% compared to monotherapy .

Q. How do researchers reconcile Salinomycin Sodium’s pro-apoptotic effects with its reported autophagy induction in certain cancer models?

  • Methodology :

  • Time-Course Experiments : Monitor apoptosis (Annexin V/PI staining) and autophagy (LC3-II puncta via fluorescence microscopy) at multiple time points.
  • Pathway Inhibition : Use autophagy inhibitors (e.g., chloroquine) to isolate apoptosis-specific effects .
    • Data Conflict Resolution : Autophagy may precede apoptosis in dose-dependent scenarios, necessitating temporal resolution of molecular events.

Q. What are the best practices for ensuring reproducibility in angiogenesis inhibition studies using Salinomycin Sodium?

  • Methodology :

  • Tube Formation Assay : Use Matrigel-coated plates and quantify capillary-like structures via image analysis software (e.g., ImageJ).
  • Migration/Invasion Assays : Standardize cell density, serum starvation duration, and matrix composition (e.g., collagen I vs. IV) .
    • Critical Parameter : Consistent VEGF concentration in culture media to avoid confounding angiogenic responses.

Data Analysis & Interpretation

Q. How should researchers analyze dose-dependent discrepancies in Salinomycin Sodium’s effects on FAK phosphorylation?

  • Methodology :

  • Kinetic Studies : Collect samples at multiple time points (e.g., 0, 6, 12, 24 hours) to capture dynamic phosphorylation changes.
  • Phosphoproteomics : Combine Western blotting with mass spectrometry to identify off-target kinase effects .

Q. What statistical approaches are recommended for meta-analyses of Salinomycin Sodium’s efficacy across preclinical studies?

  • Methodology :

  • Random-Effects Models : Account for inter-study variability in effect sizes.
  • Sensitivity Analysis : Exclude outliers (e.g., studies with non-standardized dosing regimens) to assess robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.